Dextrorotation nimorazole phosphate ester
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDHHPOGWLYHAX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Dextrorotation Nimorazole Phosphate Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dextrorotation nimorazole phosphate ester, a fourth-generation nitroimidazole derivative with potential applications as an anti-anaerobic and anti-parasitic agent. The document outlines a plausible synthetic pathway, including the preparation of a key chiral intermediate, its resolution, and subsequent phosphorylation. Detailed experimental protocols for each synthetic step and analytical methods for characterization are provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimicrobial and antiparasitic drugs.
Introduction
Nimorazole and its derivatives are a class of nitroimidazole compounds known for their efficacy against anaerobic bacteria and parasites. The stereochemistry of these compounds can play a crucial role in their pharmacological activity and safety profile. This compound has been identified as a promising candidate for drug development. This guide details a potential synthetic route and characterization of this specific enantiomer.
Synthetic Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of Racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol: This involves the synthesis of a key intermediate which is the racemic alcohol precursor of nimorazole.
-
Chiral Resolution: The separation of the dextrorotatory enantiomer from the racemic mixture.
-
Phosphorylation: The introduction of a phosphate group to the hydroxyl moiety of the resolved enantiomer to yield the final product.
A schematic representation of this synthetic pathway is provided below.
Experimental Protocols
Synthesis of Racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
This procedure is adapted from general methods for the synthesis of similar nitroimidazole derivatives.
Materials:
-
2-Nitroimidazole
-
1-Chloro-3-morpholinopropan-2-ol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-nitroimidazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-chloro-3-morpholinopropan-2-ol to the reaction mixture.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol.
Chiral Resolution of 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
The resolution of the racemic alcohol can be achieved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by fractional crystallization.
Materials:
-
Racemic 1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
-
(R)-(-)-Mandelic acid (or other suitable chiral acid)
-
Methanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane
Procedure:
-
Dissolve the racemic alcohol in methanol.
-
Add a solution of (R)-(-)-mandelic acid in methanol to the alcohol solution.
-
Allow the mixture to stand at room temperature for crystallization to occur. The formation of diastereomeric salts may be initiated by scratching the inside of the flask or by seeding with a small crystal.
-
Filter the crystals and wash with cold methanol and then diethyl ether.
-
Recrystallize the obtained diastereomeric salt from methanol to improve purity.
-
To liberate the free base, treat the resolved diastereomeric salt with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched (R)-1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Phosphorylation of (R)-1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
The phosphorylation of the chiral alcohol can be carried out using a suitable phosphorylating agent.
Materials:
-
(R)-1-(2-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water (ice-cold)
Procedure:
-
Dissolve the chiral alcohol in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of phosphorus oxychloride in anhydrous DCM to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as precipitation or chromatography, to obtain this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure, purity, and stereochemistry.
Analytical Techniques
The following analytical techniques are recommended for the characterization of the final product and key intermediates.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Racemic Intermediate | C₉H₁₄N₄O₄ | 258.23 | Off-white solid |
| Dextrorotatory Intermediate | C₉H₁₄N₄O₄ | 258.23 | White crystalline solid |
| Final Product | C₉H₁₅N₄O₇P | 338.21 | White to off-white solid |
Table 2: Analytical Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | HRMS (m/z) | Specific Rotation [α]D |
| Dextrorotatory Intermediate | Characteristic peaks for the morpholine, imidazole, and propanol backbone | Characteristic peaks for the morpholine, imidazole, and propanol backbone | N/A | [M+H]⁺ calculated and found | Positive value |
| Final Product | Shifted peaks corresponding to the phosphorylation of the hydroxyl group | Shifted peaks corresponding to the phosphorylation of the hydroxyl group | Characteristic peak for the phosphate group | [M+H]⁺ calculated and found | Positive value |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra.
Table 3: Purity and Yield
| Step | Product | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (e.e., %) |
| 1 | Racemic Intermediate | 70-80 | >98 | N/A |
| 2 | Dextrorotatory Intermediate | 30-40 (after resolution) | >99 | >99 |
| 3 | Final Product | 60-70 | >99 | >99 |
Signaling Pathway and Mechanism of Action
Nimorazole and other nitroimidazoles are known to act as bioreductive prodrugs. Under hypoxic conditions, characteristic of anaerobic infections and solid tumors, the nitro group of nimorazole is reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce damage to cellular macromolecules, including DNA, leading to cell death.
Conclusion
This technical guide provides a detailed and structured approach to the synthesis and characterization of this compound. The outlined experimental protocols, along with the summarized quantitative data and visual diagrams, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable further investigation into its therapeutic potential.
Disclaimer
The experimental protocols described in this document are based on a logical synthesis of information from related literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The provided data are illustrative and may vary depending on experimental conditions.
Mechanism of action of dextrorotation nimorazole phosphate ester
An In-Depth Technical Guide to the Mechanism of Action of Dextrorotation Nimorazole Phosphate Ester
This compound is a prodrug of nimorazole, a 2-nitroimidazole compound that functions as a hypoxic radiosensitizer. Its primary application is in oncology, specifically to enhance the efficacy of radiation therapy in solid tumors characterized by regions of low oxygen (hypoxia). This document provides a detailed overview of its mechanism of action, supported by experimental evidence.
Introduction: The Challenge of Tumor Hypoxia
Tumor hypoxia is a common feature of solid tumors and a significant factor in resistance to radiation therapy.[1] Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor cells diminishes the DNA-damaging effects of ionizing radiation. Hypoxia-activated prodrugs, such as nimorazole, are designed to be selectively activated in these low-oxygen environments, thereby targeting the most radioresistant cell populations.[2][3]
From Prodrug to Active Agent: Bioreductive Activation
This compound is designed for improved pharmacological properties, such as enhanced solubility. In the physiological environment, it is metabolized to its active form, nimorazole. The core of nimorazole's mechanism of action lies in its bioreductive activation under hypoxic conditions.[3]
Under normal oxygen levels (normoxia), the nitro group of nimorazole undergoes a one-electron reduction by cellular reductases. In the presence of oxygen, this electron is transferred to oxygen, regenerating the parent compound in a futile cycle. However, in the absence of sufficient oxygen (hypoxia), the reduction proceeds, leading to the formation of highly reactive intermediates.[1] This selective activation in hypoxic cells minimizes damage to well-oxygenated, healthy tissues.[1]
Experimental Protocol: Measuring Hypoxia-Selective Activation
A common method to assess the hypoxia-selective activation of nimorazole is through in vitro cell culture experiments comparing its cytotoxicity under normoxic and hypoxic conditions.
-
Cell Culture: Cancer cell lines (e.g., head and neck squamous cell carcinoma) are cultured in standard conditions.
-
Hypoxic Conditions: For hypoxic treatment groups, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balanced with N₂).
-
Drug Treatment: Cells in both normoxic and hypoxic conditions are treated with varying concentrations of nimorazole.
-
Viability Assay: After a set incubation period (e.g., 24-48 hours), cell viability is assessed using an MTT or similar colorimetric assay, or a clonogenic survival assay for long-term effects.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both conditions. A significantly lower IC50 under hypoxia indicates selective activation.
The Active Metabolites and DNA Damage
The reduction of nimorazole under hypoxia generates several reactive species, including the protonated one-electron nitro radical anion and nitroso intermediates.[4][5] These reactive metabolites are the primary effectors of cytotoxicity and radiosensitization.
These reactive species can directly interact with DNA, causing various forms of damage, including single- and double-strand breaks.[1][5] When combined with radiation therapy, the DNA damage induced by the radiation is amplified by these chemically reactive molecules, leading to enhanced tumor cell killing.[1] The efficiency of DNA damage has been shown to be dependent on the rate of drug reduction.[4]
Experimental Protocol: Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
-
Cell Treatment: Cells are treated with nimorazole and/or radiation under hypoxic or normoxic conditions.
-
Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Modulation of Cellular Pathways
Beyond direct DNA damage, the reactive intermediates of nimorazole can influence cellular metabolism and signaling pathways.[1] By creating oxidative stress and interacting with cellular macromolecules, nimorazole can interfere with DNA repair mechanisms and promote apoptotic cell death.[1] This multi-faceted mechanism contributes to its overall radiosensitizing effect.
Clinical Efficacy and Quantitative Data
Clinical trials have investigated the efficacy of nimorazole in combination with radiotherapy, particularly in head and neck squamous cell carcinoma (HNSCC).
| Study/Trial | Patient Population | Treatment Arms | Key Findings | Reference |
| DAHANCA 5-85 | Supraglottic larynx and pharynx carcinoma | Radiotherapy + Nimorazole vs. Radiotherapy + Placebo | 5-year loco-regional control: 49% (Nimorazole) vs. 33% (Placebo) | [6] |
| IAEA-HypoX | HNSCC | Accelerated Radiotherapy + Nimorazole vs. Accelerated Radiotherapy alone | 18-month loco-regional failure rate: 33% (Nimorazole) vs. 51% (Control) | [7] |
| NIMRAD | HNSCC (older/less fit patients) | IMRT + Nimorazole vs. IMRT + Placebo | No significant improvement in locoregional control or overall survival. | [8] |
Note: The results from clinical trials can vary based on patient population, tumor characteristics, and treatment protocols.
Summary of Mechanism
The mechanism of action of this compound can be summarized in a multi-step process that culminates in enhanced radiosensitivity of hypoxic tumor cells.
Conclusion
This compound, through its active form nimorazole, represents a targeted approach to overcoming hypoxia-induced radioresistance. Its mechanism is centered on hypoxia-selective bioreductive activation, leading to the formation of DNA-damaging reactive intermediates that amplify the effects of radiation therapy. While clinical results have been promising in certain patient populations, further research is needed to identify predictive biomarkers to optimize its use in personalized cancer therapy.
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Nimorazole used for? [synapse.patsnap.com]
- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IAEA-HypoX. A randomized multicenter study of the hypoxic radiosensitizer nimorazole concomitant with accelerated radiotherapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorotation Nimorazole Phosphate Ester: A Technical Overview of a Putative Prodrug
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific pharmacokinetics and pharmacodynamics of dextrorotation nimorazole phosphate ester (CAS 1124347-33-6) is limited. This document synthesizes information on the parent compound, nimorazole, and general principles of phosphate ester prodrugs to provide a likely profile for this agent. The information herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound is identified as an anti-anaerobic and anti-parasitic agent.[1][2] It is believed to be a prodrug of dextrorotatory nimorazole, a fourth-generation nitroimidazole derivative.[1] The phosphate ester moiety is likely designed to enhance the solubility and bioavailability of the active nimorazole compound.
Nimorazole, the parent compound, is a 5-nitroimidazole that has been investigated for its radiosensitizing properties in hypoxic tumors, particularly in head and neck cancers.[3][4] Like other nitroimidazoles, its mechanism of action is contingent on the low-oxygen environment characteristic of many solid tumors.[3][5]
Pharmacodynamics: The Anticipated Mechanism of Action
The pharmacodynamic activity of this compound is expected to be mediated by its active metabolite, dextrorotatory nimorazole. The general mechanism for 5-nitroimidazoles involves bioreductive activation within hypoxic cells.[3][5]
-
Hypoxia-Specific Activation: In low-oxygen environments, the nitro group of nimorazole is reduced by cellular reductases.[5]
-
Generation of Reactive Species: This reduction process forms reactive nitroso radicals.
-
DNA Damage: These highly reactive intermediates can induce damage to microbial or tumor cell DNA, leading to cytotoxicity and sensitization to radiation therapy.[5]
This hypoxia-specific activation provides a targeted approach, concentrating the cytotoxic effects within the desired tumor microenvironment while sparing well-oxygenated healthy tissues.[3]
Caption: Hypothesized mechanism of action for this compound.
Pharmacokinetics: A Profile Based on the Parent Compound and Prodrug Strategy
Specific pharmacokinetic data for this compound is not publicly available. The following sections outline the expected pharmacokinetic profile based on studies of nimorazole and the known behavior of phosphate ester prodrugs.
Absorption
As a phosphate ester prodrug, this compound is likely designed for improved aqueous solubility, potentially allowing for parenteral administration or enhanced oral absorption compared to the parent compound. Following administration, the phosphate group is expected to be cleaved by phosphatases, which are abundant in the body, to release the active dextrorotatory nimorazole.[6]
Studies on oral nimorazole have shown rapid absorption, with peak plasma levels reached approximately 90 minutes after ingestion.[7] A linear relationship between the administered dose and the peak plasma concentration has been observed for nimorazole.[8][9]
Distribution
The distribution of the active nimorazole is a critical factor in its efficacy as a radiosensitizer. Studies in patients have shown that nimorazole penetrates tumor tissue, with tumor-to-plasma concentration ratios ranging from 0.8 to 1.3.[8][9] This indicates that the active drug can effectively reach its target site.
Metabolism
The primary metabolic step for this compound is the enzymatic cleavage of the phosphate group to yield the active dextrorotatory nimorazole. The subsequent metabolism of nimorazole itself has not been extensively detailed in the available literature.
Excretion
The elimination half-life of the parent nimorazole has been reported to be approximately 3.1 hours.[8][9] The route of excretion for nimorazole and its metabolites has not been fully characterized in the reviewed literature.
Quantitative Pharmacokinetic Data (Nimorazole)
The following table summarizes the available pharmacokinetic parameters for the parent compound, nimorazole. No specific data for the this compound is available.
| Parameter | Value | Species | Route of Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes | Human | Oral | [7] |
| Elimination Half-life (t½) | 3.1 hours (mean) | Human | Oral | [8][9] |
| Tumor/Plasma Ratio | 0.8 - 1.3 | Human | Oral | [8][9] |
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are not available in the public domain. However, a general workflow for evaluating a novel prodrug of this nature would likely involve the following stages.
Caption: A generalized experimental workflow for the preclinical development of a radiosensitizing prodrug.
In Vitro Studies
-
Physicochemical Characterization: Determination of aqueous solubility, pKa, and logP.
-
Stability Studies: Assessment of stability in physiological buffers, plasma, and simulated gastric and intestinal fluids.
-
Prodrug Conversion: Incubation with relevant enzymes (e.g., alkaline phosphatase) or tissue homogenates (e.g., liver, intestine) to monitor the conversion of the phosphate ester to the active nimorazole. Analysis would typically be performed using HPLC or LC-MS/MS.
-
In Vitro Efficacy: Evaluation of the radiosensitizing effects of the compound in cancer cell lines under hypoxic and normoxic conditions. This could involve clonogenic survival assays or measurement of DNA damage markers.
In Vivo Pharmacokinetic Studies
-
Animal Models: Typically conducted in rodents (mice or rats).
-
Dosing: Administration of the this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Serial blood sampling, as well as collection of tumor and other tissues at various time points.
-
Bioanalysis: Development and validation of a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the prodrug and the active nimorazole in biological matrices.
-
Parameter Calculation: Determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
In Vivo Pharmacodynamic and Efficacy Studies
-
Tumor Models: Use of human tumor xenografts in immunocompromised mice.
-
Treatment Regimen: Administration of the prodrug in combination with a fractionated radiotherapy schedule.
-
Efficacy Endpoints: Monitoring of tumor growth delay, tumor regression, and survival.
-
Biomarker Analysis: Assessment of target engagement and mechanism of action in tumor tissue, such as measurement of hypoxia markers and DNA damage.
Conclusion
This compound is a putative prodrug of the radiosensitizing agent, nimorazole. While specific data on this compound is scarce in the public domain, its chemical structure suggests a strategy to improve the pharmaceutical properties of the active nimorazole molecule. Based on the known mechanism of nimorazole, the phosphate ester is expected to release its active component, which then selectively targets hypoxic cells to enhance the efficacy of radiation therapy. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this specific agent and to confirm its therapeutic potential.
References
- 1. Studies of the pharmacokinetic properties of nimorazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdri.res.in [cdri.res.in]
- 3. WO2014075692A1 - Dispersible tablet - Google Patents [patents.google.com]
- 4. pure.au.dk [pure.au.dk]
- 5. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2013019169A1 - Phosphate prodrugs - Google Patents [patents.google.com]
- 7. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
In vitro cytotoxicity of dextrorotation nimorazole phosphate ester
An in-depth review of the currently available scientific literature reveals a notable absence of specific studies on the in vitro cytotoxicity of dextrorotation nimorazole phosphate ester . While the broader compound, nimorazole, is well-documented as a radiosensitizer in cancer therapy, particularly for hypoxic tumors, specific cytotoxic data for its dextrorotatory phosphate ester is not present in the reviewed literature.
The available research on nimorazole primarily focuses on its mechanism of action as an oxygen mimetic, which enhances the efficacy of radiotherapy in hypoxic cancer cells. Clinical studies have evaluated its safety and efficacy in patients with head and neck squamous cell carcinoma, with side effects such as nausea and vomiting being the most commonly reported toxicities. However, these studies do not provide the specific in vitro cytotoxicity data, such as IC50 values on various cell lines, that would be necessary for a detailed technical guide.
Similarly, while there is research on the synthesis and biological evaluation of various imidazole derivatives for potential antimicrobial and anticancer activities, these studies do not specifically investigate this compound.
Future Research Directions
The lack of available data highlights a clear gap in the scientific literature. Future research efforts could be directed towards:
-
Synthesis and Characterization: Detailed synthesis and structural characterization of this compound.
-
In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of cancer cell lines, including those known to exhibit hypoxia. This would involve determining key parameters such as IC50 values.
-
Mechanism of Action Studies: Investigating the specific cellular and molecular mechanisms through which this compound might exert cytotoxic effects, independent of its radiosensitizing properties.
-
Comparative Studies: Comparing the cytotoxic profile of the dextrorotatory isomer with the racemic mixture and the parent nimorazole compound to understand the role of stereochemistry in its biological activity.
Experimental Workflow for Future Cytotoxicity Studies
Should such research be undertaken, a potential experimental workflow could be as follows:
Caption: Proposed experimental workflow for determining the in vitro cytotoxicity of a novel compound.
Due to the absence of specific data on the in vitro cytotoxicity of this compound, it is not possible to provide quantitative data tables or detailed signaling pathway diagrams as requested. The information presented here is based on the broader context of nimorazole and general principles of cytotoxicity testing. Further empirical studies are required to elucidate the specific cytotoxic properties of this compound.
Dextrorotation Nimorazole Phosphate Ester: A Technical Overview of its Anti-Parasitic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorotation nimorazole phosphate ester is identified as a fourth-generation nitroimidazole derivative, a class of compounds well-established for their efficacy against anaerobic bacteria and protozoan parasites.[1] This document aims to provide a comprehensive technical guide on the anti-parasitic activity of this specific compound. However, it is critical to note at the outset that detailed, publicly available scientific literature containing specific quantitative efficacy data, in-depth experimental protocols, and elucidated mechanisms of action for this compound is exceptionally scarce. Consequently, this guide will draw upon the known characteristics of the parent compound, nimorazole, and the broader class of 5-nitroimidazoles to infer its potential anti-parasitic profile, while clearly indicating the absence of specific data for the dextrorotatory phosphate ester form.
Chemical and Physical Properties
While specific data for the phosphate ester is limited, general properties can be inferred. The phosphate ester functional group is often employed in drug development to enhance aqueous solubility and potentially alter pharmacokinetic properties compared to the parent molecule.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1124347-33-6 |
| Chemical Class | 5-Nitroimidazole derivative |
| General Description | An anti-anaerobic and anti-parasitic agent.[1][2][3][4] |
Potential Anti-Parasitic Activity (Inferred)
While no specific in vitro or in vivo anti-parasitic data for this compound was found in publicly accessible literature, its classification as a nitroimidazole allows for informed postulation of its likely targets. Nitroimidazoles, such as metronidazole and tinidazole, are the cornerstone of treatment for infections caused by anaerobic protozoa.
Likely Target Organisms:
-
Trichomonas vaginalis: A common sexually transmitted protozoan parasite.
-
Giardia lamblia (syn. G. intestinalis, G. duodenalis): An intestinal parasite causing giardiasis.
-
Entamoeba histolytica: The causative agent of amoebiasis.
Studies on various nitroimidazole derivatives have demonstrated potent activity against these parasites, including metronidazole-resistant strains of G. lamblia and T. vaginalis.[5][6][7]
Postulated Mechanism of Action
The anti-parasitic activity of 5-nitroimidazoles is a well-understood process involving the chemical reduction of the nitro group within the anaerobic parasite. This process is selective for anaerobic organisms due to their unique metabolic pathways.
Caption: Postulated mechanism of action for nitroimidazole anti-parasitics.
Detailed Steps of the Proposed Mechanism:
-
Cellular Uptake: The unionized nimorazole prodrug passively diffuses into the anaerobic parasite.
-
Reductive Activation: Inside the parasite, low-redox-potential electron transport proteins, such as ferredoxin, which are characteristic of anaerobic metabolism, donate electrons to the nitro group of the nimorazole molecule. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).
-
Formation of Cytotoxic Radicals: This reduction process forms a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.
-
DNA Damage: These reactive species interact with the parasite's DNA, causing strand breakage and destabilization of the helical structure. This disruption of DNA replication and repair ultimately leads to cell death.
This mechanism of action is highly specific to anaerobic organisms because the reductive activation of the nitro group is dependent on the low intracellular oxygen concentrations and the presence of specific enzymes and electron transport proteins found in these parasites.
Pharmacokinetics (Based on Nimorazole)
Pharmacokinetic data for this compound is not publicly available. However, studies on the parent compound, nimorazole, when used as a hypoxic radiosensitizer, provide some insights.
Studies in humans receiving single oral doses of nimorazole showed rapid absorption with a mean elimination half-life of approximately 3.1 hours.[8][9] A linear relationship was observed between the administered dose and the peak plasma concentration.[8][9] The introduction of a phosphate ester group may alter these parameters, potentially improving bioavailability or modifying the half-life.
Experimental Protocols: A General Framework
While specific protocols for this compound are unavailable, a standard workflow for in vitro anti-parasitic drug screening can be outlined.
Caption: Generalized workflow for in vitro anti-parasitic screening.
Methodology for a Hypothetical In Vitro Assay against Trichomonas vaginalis
-
Parasite Culture: Axenic cultures of T. vaginalis (e.g., ATCC strains) would be maintained in a suitable medium, such as Diamond's TYM medium, supplemented with serum at 37°C.
-
Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions would then be prepared in the culture medium.
-
Incubation: Trophozoites in the logarithmic growth phase would be harvested and their concentration adjusted. A standardized number of parasites would be added to 96-well microtiter plates containing the various concentrations of the test compound. Positive (e.g., metronidazole) and negative (vehicle control) controls would be included. The plates would be incubated anaerobically or microaerophilically at 37°C for a defined period (e.g., 24 or 48 hours).
-
Viability Assessment: Parasite viability would be determined using methods such as:
-
Microscopy: Counting motile trophozoites using a hemocytometer.
-
Metabolic Assays: Using viability indicators like resazurin or MTS, where a color change corresponds to metabolic activity.
-
-
Data Analysis: The results would be expressed as the percentage of parasite inhibition compared to the negative control. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Toxicity
No specific toxicity data for this compound was found. The parent compound, nimorazole, is generally considered to be less toxic than other 2-nitroimidazole compounds like misonidazole.[10] A Material Safety Data Sheet (MSDS) for this compound indicates it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11]
Conclusion and Future Directions
This compound belongs to a potent class of anti-parasitic compounds. Based on the established mechanism of action of 5-nitroimidazoles, it is highly probable that this compound is effective against a range of anaerobic protozoan parasites through reductive activation and subsequent DNA damage. However, the lack of publicly available, peer-reviewed data on its specific efficacy, pharmacokinetics, and toxicity makes a definitive assessment challenging.
For drug development professionals and researchers, the following steps would be crucial to fully characterize this compound:
-
In Vitro Efficacy Studies: Generation of IC50/EC50 values against a panel of relevant parasites, including drug-resistant strains.
-
Mechanism of Action Studies: Confirmation of the reductive activation pathway and its effects on parasite DNA and cellular morphology.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation in relevant animal models of parasitic disease to determine its efficacy, bioavailability, distribution, metabolism, and excretion.
-
Toxicity and Safety Pharmacology: Comprehensive studies to establish a safety profile.
The synthesis and evaluation of this and other nimorazole derivatives could lead to the development of new and improved therapies for parasitic infections.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1124347-33-6|DC Chemicals [dcchemicals.com]
- 4. This compound TFA Supplier | CAS | AOBIOUS [aobious.com]
- 5. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of the pharmacokinetic properties of nimorazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound|1124347-33-6|MSDS [dcchemicals.com]
- 12. mdpi.com [mdpi.com]
Dextrorotation Nimorazole Phosphate Ester: A Targeted Approach to the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment, characterized by regions of severe oxygen deprivation known as hypoxia, presents a significant challenge to the efficacy of conventional cancer therapies such as radiotherapy and chemotherapy. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant tumor cells. Nimorazole, a 5-nitroimidazole compound, has demonstrated clinical efficacy as a hypoxic cell radiosensitizer.[1][2] This technical guide explores the potential of dextrorotation nimorazole phosphate ester, a phosphate ester prodrug of nimorazole, for enhanced targeting of the tumor microenvironment. While specific preclinical and clinical data for the dextrorotatory phosphate ester in oncology are not extensively available in the public domain, this document synthesizes the known mechanisms of nimorazole, the rationale for phosphate ester prodrugs, and relevant experimental data for the parent compound to provide a comprehensive overview for research and development professionals.
Introduction: The Challenge of Tumor Hypoxia
Solid tumors frequently outgrow their vascular supply, leading to the formation of hypoxic regions where oxygen levels are significantly lower than in healthy tissues.[3] This hypoxic state contributes to tumor progression, metastasis, and resistance to therapy.[3] Hypoxic cells are notoriously resistant to radiation therapy, as oxygen is required to "fix" radiation-induced DNA damage.[3] Moreover, the altered metabolism and signaling pathways in hypoxic cells can reduce the effectiveness of many chemotherapeutic agents.
Hypoxia-activated prodrugs are designed to overcome this challenge. These compounds are typically inactive in well-oxygenated tissues but undergo enzymatic reduction in the hypoxic environment of tumors, leading to their activation and the release of a cytotoxic agent.[3] This targeted activation minimizes systemic toxicity and enhances the therapeutic index.
Nimorazole and its Phosphate Ester Prodrug
Nimorazole is a 5-nitroimidazole derivative that has been clinically investigated as a hypoxic radiosensitizer, particularly in head and neck cancers.[1] Its mechanism of action relies on its selective reduction in hypoxic cells to form reactive intermediates that enhance radiation-induced DNA damage.[3]
The use of a phosphate ester derivative, such as this compound, is a common prodrug strategy to improve the aqueous solubility and pharmacokinetic properties of a parent drug. The phosphate group is typically cleaved by endogenous phosphatases, which can be enriched in the tumor microenvironment, to release the active nimorazole.
Chemical Information:
| Compound | CAS Number | Molecular Formula |
| This compound | 1124347-33-6 | C11H19N4O7P |
Mechanism of Action: Targeting the Hypoxic Niche
The proposed mechanism of action for this compound involves a two-step process:
-
Enzymatic Cleavage: In the tumor microenvironment, extracellular or intracellular phosphatases cleave the phosphate group from the prodrug, releasing the active nimorazole.
-
Hypoxic Activation: The released nimorazole, a 5-nitroimidazole, undergoes a one-electron reduction selectively in hypoxic cells by nitroreductase enzymes. In the presence of oxygen, this reduction is reversible. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitro radical anions and other cytotoxic species. These reactive intermediates can cause cellular damage through various mechanisms, including:
-
DNA Damage: Covalent binding to DNA and induction of strand breaks, sensitizing the cells to radiation.
-
Protein Adducts: Formation of adducts with cellular proteins, disrupting their function.
-
Oxidative Stress: Generation of reactive oxygen species (ROS), further contributing to cellular damage.
-
Quantitative Data (Based on Nimorazole)
The following tables summarize key quantitative data for the parent compound, nimorazole, from preclinical studies. This data provides a benchmark for the expected activity of its phosphate ester prodrug.
Table 1: In Vitro Radiosensitizing Effect of Nimorazole
| Cell Line | Condition | Drug Concentration (mM) | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | Hypoxic | 1 | 1.45 | [4] |
| SCCVII | Hypoxic | 0.5 | 1.40 | [4] |
| SCCVII | Aerobic | 1 | No sensitizing effect | [4] |
Table 2: In Vivo Radiosensitizing Effect of Nimorazole
| Animal Model | Tumor Model | Drug | Dose (mg/kg) | Outcome | Reference |
| C3H/HeN mice | SCCVII tumors | Nimorazole | 100, 200, 400 | Significant radiosensitizing effect | [4] |
| CDF1 mice | C3H mammary carcinoma | Nimorazole | 1000 | Enhancement Ratio (ER) of 1.6 when given 30 min before radiation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel hypoxia-activated prodrugs. The following are representative protocols based on studies of nimorazole and other nitroimidazole radiosensitizers.
Synthesis of Nimorazole Phosphate Ester
A general method for the synthesis of phosphate esters from a parent alcohol involves reaction with a phosphorylating agent.
Protocol:
-
Dissolve nimorazole in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0°C.
-
Add a phosphorylating agent (e.g., phosphorus oxychloride, phosphorus pentoxide) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water or a buffered solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nimorazole phosphate ester.
In Vitro Hypoxic Cell Radiosensitization Assay
This assay determines the ability of the compound to enhance the killing of cancer cells by radiation under hypoxic conditions.
Protocol:
-
Seed a suitable cancer cell line (e.g., SCCVII, FaDu, HCT116) in 6-well plates at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Place the plates in a hypoxic chamber or a multi-gas incubator and expose to a hypoxic gas mixture (e.g., 95% N2, 5% CO2, <0.1% O2) for 4-6 hours. A parallel set of plates is kept under normoxic conditions.
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the drug-containing medium with fresh medium and incubate under normoxic conditions for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group.
-
Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of the compound in combination with radiation to delay the growth of tumors in an animal model.
Protocol:
-
Implant cancer cells (e.g., SCCVII, FaDu) subcutaneously into the flank of immunocompromised mice (e.g., nude mice, SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the animals into different treatment groups (e.g., vehicle control, compound alone, radiation alone, compound + radiation).
-
Administer the this compound (e.g., via intraperitoneal or intravenous injection) at a specified time before irradiation.
-
Locally irradiate the tumors with a single or fractionated dose of X-rays.
-
Measure the tumor volume (e.g., using calipers) every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
The endpoint is typically the time it takes for the tumors to reach a predetermined size (e.g., 4 times the initial volume). The tumor growth delay is calculated as the difference in the median time to reach the endpoint size between the treated and control groups.
Future Directions
While the conceptual framework for this compound as a hypoxia-activated prodrug is strong, further research is imperative. Key areas for future investigation include:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to confirm its conversion to nimorazole in the tumor microenvironment.
-
Efficacy in a Broad Range of Tumor Models: Evaluation of the compound's efficacy in various preclinical cancer models, including patient-derived xenografts (PDXs), is crucial to determine its potential clinical utility.
-
Combination Therapies: Investigating the synergistic effects of this compound with other treatment modalities, such as chemotherapy and immunotherapy, could lead to more effective cancer therapies.
-
Biomarker Development: Identifying predictive biomarkers of response to nimorazole-based therapies will be essential for patient stratification in future clinical trials.
Conclusion
This compound holds promise as a next-generation hypoxia-activated prodrug that could enhance the efficacy of radiotherapy in treating solid tumors. By leveraging the established radiosensitizing properties of nimorazole and the improved pharmacokinetic profile afforded by the phosphate ester moiety, this compound has the potential to selectively target the resistant hypoxic cells within the tumor microenvironment. The experimental protocols and data presented in this guide, based on the parent compound, provide a solid foundation for the preclinical and clinical development of this and similar targeted cancer therapies. Further dedicated research is necessary to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 4. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of radiation, cyclophosphamide and nimorazole in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorotation nimorazole phosphate ester chemical properties and structure
An In-depth Technical Guide to Dextrorotation Nimorazole Phosphate Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a fourth-generation nitroimidazole derivative developed as an anti-anaerobic and anti-parasitic agent.[1][2] Structurally, it is a phosphate ester prodrug of a nimorazole analog. The nimorazole core is known for its radiosensitizing properties, which are particularly effective in hypoxic (low-oxygen) tumor environments.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, structure, and proposed mechanism of action of this compound. While specific quantitative data and detailed experimental protocols are not widely available in peer-reviewed literature, this document outlines the established scientific principles behind its function and offers standardized methodologies for its synthesis and evaluation, catering to professionals in drug development and oncology research.
Chemical Structure and Properties
This compound is a chiral molecule containing a substituted nimorazole core linked to a phosphate group. The phosphate ester moiety is a common prodrug strategy used to enhance solubility and facilitate passage across cell membranes, whereupon it is cleaved by endogenous enzymes to release the active drug.
Chemical Structure
The chemical structure is defined by the SMILES notation: CC1=NC=C(--INVALID-LINK--=O)N1C--INVALID-LINK--(O)=O)CN2CCOCC2.[2][5] The @H designation indicates a specific stereocenter, confirming the dextrorotatory nature of the compound.
Physicochemical and Handling Properties
Quantitative physicochemical data for this compound are not extensively reported in public databases. The following table summarizes available information from supplier safety data sheets and chemical catalogs.
| Property | Value | Reference(s) |
| CAS Number | 1124347-33-6 | [1][5][6] |
| Molecular Formula | C₁₁H₁₉N₄O₇P | [2] |
| Molecular Weight | 350.26 g/mol | [2] |
| Appearance | Pink to red solid | [2] |
| Solubility | DMSO: ≥ 32 mg/mL (91.36 mM) | [2][7] |
| Melting Point | Data not publicly available | [6] |
| Boiling Point | Data not publicly available | [6] |
| Optical Rotation [α]D | Data not publicly available | N/A |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [2] |
| Storage (in Solvent) | -80°C (2 years); -20°C (1 year) | [2][8] |
| Stability | Stable under recommended storage conditions. | [6][9] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [6][9] |
Proposed Mechanism of Action
The mechanism of action for this compound is hypothesized to occur in two distinct stages: (1) initial prodrug activation via enzymatic cleavage of the phosphate ester, followed by (2) bio-reduction of the nimorazole core in hypoxic environments to induce radiosensitization.
-
Prodrug Activation: The phosphate ester group renders the molecule more hydrophilic, yet it is designed to be cleaved by intracellular or extracellular phosphatases (e.g., alkaline phosphatase). This enzymatic action releases the active drug, a hydroxyl-containing nimorazole derivative, making it available to exert its therapeutic effect.
-
Hypoxic Radiosensitization: The active nimorazole metabolite functions as a radiosensitizer. In the low-oxygen conditions characteristic of solid tumors, the nitro group of the imidazole ring undergoes enzymatic reduction.[3] This process generates highly reactive oxygen species (ROS) and other radical intermediates.[3][4] These reactive species induce significant damage to cellular macromolecules, most critically DNA, leading to an increase in lethal double-strand breaks that enhance the cytotoxic effects of concurrent radiation therapy.[3][10] This mechanism effectively "mimics" the radiosensitizing effect of oxygen, thereby overcoming the radioresistance typically associated with hypoxic tumor cells.[10]
Experimental Design and Methodologies
While specific, validated protocols for this compound are not publicly available, researchers can employ standard methodologies to synthesize, characterize, and evaluate its efficacy.
Synthesis and Characterization
A plausible synthetic route would involve the phosphorylation of a chiral alcohol precursor of the nimorazole derivative.
-
Protocol Outline: Phosphorylation
-
Starting Material: Synthesis of the chiral N-substituted nimorazole alcohol.
-
Phosphorylating Agent: Use of a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite reagent, in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Reaction: The reaction is typically conducted at low temperatures (e.g., 0°C to room temperature) to control reactivity.
-
Workup and Purification: The reaction is quenched with water or a buffer, followed by extraction. Purification is achieved via column chromatography (silica gel or reverse-phase) or preparative HPLC to isolate the final phosphate ester product.
-
-
Structural Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the core organic structure, and crucially, ³¹P NMR to verify the presence and chemical environment of the phosphate group.[11] In ³¹P NMR, organic phosphates typically show a characteristic chemical shift.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental formula.
-
Chiral HPLC: To confirm enantiomeric purity.
-
In Vitro Efficacy Evaluation
A standard workflow is necessary to determine the radiosensitizing potential and hypoxia-selectivity of the compound.
-
Protocol Outline: Clonogenic Survival Assay
-
Cell Lines: Use relevant cancer cell lines (e.g., head and neck squamous cell carcinoma, such as FaDu or SCC-61).
-
Hypoxic Conditions: Culture cells in a hypoxic chamber with low oxygen levels (e.g., <1% O₂). A parallel set of cells is cultured under normoxic conditions (21% O₂) as a control.
-
Drug Treatment: Treat cells with a dose range of the compound for a specified duration (e.g., 2-4 hours) prior to irradiation.
-
Irradiation: Irradiate cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Plate the cells at low density and allow them to grow for 10-14 days to form colonies.
-
Analysis: Stain the colonies (e.g., with crystal violet), count them, and calculate the surviving fraction for each condition. The enhancement ratio can be determined by comparing the radiation dose-response curves with and without the drug.
-
-
Mechanism of Action Studies
-
DNA Damage: Use immunofluorescence staining for γ-H2AX foci, a marker for DNA double-strand breaks, to visualize and quantify the extent of DNA damage after treatment and irradiation.
-
Prodrug Cleavage: Monitor the conversion of the phosphate ester to its active metabolite in cell lysates or culture medium using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Conclusion
This compound is a promising therapeutic agent that combines a prodrug strategy with the hypoxia-activated radiosensitizing properties of nitroimidazoles. Its design addresses the critical challenge of radioresistance in solid tumors. While detailed characterization data remains limited in the public domain, this guide provides a robust framework based on its chemical structure and the known pharmacology of its parent class. The outlined experimental methodologies offer a clear path for researchers to rigorously evaluate its potential in preclinical and clinical drug development settings.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nimorazole - Wikipedia [en.wikipedia.org]
- 5. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|CAS 1124347-33-6|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound|1124347-33-6|MSDS [dcchemicals.com]
- 10. 6506-37-2 CAS MSDS (Nimorazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
Methodological & Application
High-performance liquid chromatography (HPLC) method for dextrorotation nimorazole phosphate ester analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorotation nimorazole phosphate ester is a fourth-generation nitroimidazole derivative with potent anti-anaerobic and anti-parasitic properties. As a single enantiomer, its pharmacological and toxicological profile is expected to be distinct from its corresponding levorotatory enantiomer. Therefore, the accurate determination of its enantiomeric purity is a critical aspect of quality control in drug development and manufacturing. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the chiral separation and analysis of this compound. The described protocol is designed to be a reliable tool for researchers and quality control analysts.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Levo-nimorazole phosphate ester (for method development and specificity)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample dissolution)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Polysaccharide-based columns are recommended for the separation of imidazole derivatives. A suitable column would be a Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar amylose-based chiral column (250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
Based on typical methods for chiral separation of imidazole derivatives, the following starting conditions are proposed:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed for full elution) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Resolution Solution: To confirm the separation of enantiomers, a resolution solution can be prepared by dissolving a small amount of a racemic mixture of nimorazole phosphate ester (if available) or by spiking the dextrorotation standard with a small amount of the levorotatory enantiomer.
-
Sample Solution: Prepare the test sample by dissolving it in methanol to a nominal concentration of 1 mg/mL and then diluting with the mobile phase to a final concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables represent typical validation data expected for a robust chiral HPLC method.
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 126,000 |
| 50 | 635,000 |
| 100 | 1,270,000 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 50 | < 1.0% | < 1.5% |
| 100 | < 0.8% | < 1.2% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.5 | 99.4% |
| 100 | 100.2 | 100.2% |
| 120 | 119.3 | 99.4% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Development Logic
Caption: Logical flow for the development of the chiral HPLC method.
Application Notes and Protocols for the Mass Spectrometric Detection of Dextrorotation Nimorazole Phosphate Ester Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole, a 5-nitroimidazole compound, is recognized for its role as a hypoxic radiosensitizer in cancer therapy. Its mechanism of action is linked to the bioreductive activation of its nitro group under hypoxic conditions, leading to the formation of reactive species that enhance the efficacy of radiation treatment. The metabolism of nimorazole can lead to various derivatives, including phosphate esters. The dextrorotatory isomer of nimorazole phosphate ester is a potential metabolite of interest in pharmacokinetic and pharmacodynamic studies. Understanding the metabolic fate of nimorazole is crucial for optimizing its therapeutic use and assessing potential toxicities.
Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), stands as the primary analytical technique for the sensitive and specific quantification of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the detection and characterization of dextrorotation nimorazole phosphate ester metabolites using LC-MS/MS. Given that phosphate conjugation of xenobiotics is a relatively uncommon metabolic pathway, these protocols are based on established methods for analogous phosphate-containing metabolites and the parent drug, nimorazole.
Metabolic Pathway of Nimorazole
Nimorazole undergoes extensive metabolism in the body. Phase I reactions typically involve reduction of the nitro group and hydroxylation. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. While glucuronidation is a common Phase II pathway for many drugs, phosphate conjugation is less frequent but can occur. The proposed metabolic pathway leading to the formation of this compound involves the enzymatic transfer of a phosphate group to a hydroxylated metabolite of nimorazole.
Caption: Proposed metabolic pathway of nimorazole to its phosphate ester metabolite.
Experimental Workflow
The general workflow for the analysis of this compound metabolites from biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for metabolite analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the recovery and stability of phosphate ester metabolites. Due to their polar nature, specific extraction methods are required.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Urine
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples on ice.
-
Centrifuge samples at 4000 rpm for 10 minutes at 4°C to pellet any precipitates.
-
To 500 µL of supernatant, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for cleanup and concentration):
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the phosphate ester metabolites with 1 mL of 5% formic acid in methanol.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Enzymatic Hydrolysis for Total Metabolite Quantification (Optional)
To quantify the total amount of a specific metabolite (conjugated and unconjugated), an enzymatic hydrolysis step can be included.
-
Hydrolysis:
-
To the supernatant after protein precipitation, add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) and 50 µL of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Incubate the mixture at 37°C for 2-4 hours.
-
Stop the reaction by adding 1 mL of ice-cold methanol.
-
-
Proceed with Solid-Phase Extraction as described in Protocol 1.
Liquid Chromatography (LC) Method
A reverse-phase C18 column is suitable for the separation of nimorazole and its metabolites.
| Parameter | Condition |
| Column | Agilent Poroshell 120, EC-C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is recommended for quantification.
Hypothetical MS/MS Transitions for this compound Metabolites
-
Nimorazole (Parent Drug): m/z 227.1 → 114.0[1]
-
Hydroxylated Nimorazole: m/z 243.1 → [Product Ions to be determined]
-
This compound: m/z 323.1 → [Proposed Product Ions]
-
Loss of H3PO4: m/z 225.1
-
Phosphate-related fragment: m/z 97.0 (H2PO4-) - Note: Negative ion mode might be more sensitive for this fragment.
-
Fragments from the nimorazole core structure.
-
MS Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table presents a template for summarizing quantitative data from a validation study. The values provided are hypothetical and should be replaced with experimental data.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Nimorazole | 0.5 | 500 | >0.995 | 85-115 | <15 | 88.0 - 95.3[1] |
| This compound | 1.0 | 500 | >0.99 | 85-115 | <15 | >80 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the mass spectrometric detection and quantification of this compound metabolites. Due to the limited availability of specific literature on this particular metabolite, some parameters are proposed based on the analysis of the parent drug and similar phosphate-containing compounds. It is essential to validate these methods thoroughly in the laboratory, including the synthesis of an analytical standard for the this compound metabolite to confirm MS/MS transitions and to ensure accurate quantification. This will enable researchers to conduct robust pharmacokinetic and metabolic studies, contributing to a deeper understanding of nimorazole's disposition in the body.
References
Application Notes and Protocols: Assessing Radiosensitization with Dextrorotation Nimorazole Phosphate Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorotation nimorazole phosphate ester, a derivative of the 5-nitroimidazole compound nimorazole, is a promising hypoxic radiosensitizer.[1] Like its parent compound, it is designed to increase the susceptibility of hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[2] Hypoxia, a common feature of solid tumors, is a major contributor to radioresistance.[3] Nimorazole and its derivatives are bioreductive prodrugs that are selectively activated under hypoxic conditions.[1] This activation leads to the formation of reactive intermediates that mimic the radiosensitizing effects of oxygen, ultimately enhancing radiation-induced DNA damage and promoting tumor cell death.[3] These application notes provide a comprehensive overview and detailed protocols for assessing the radiosensitizing effects of this compound in a cell culture setting.
Mechanism of Action
Under hypoxic conditions, intracellular reductases convert nimorazole into a reactive radical anion.[4] This reactive species can then interact with DNA, leading to strand breaks and other lesions, thereby sensitizing the cancer cells to radiation.[1] The proposed signaling pathway for nimorazole-mediated radiosensitization under hypoxic conditions involves its reduction to a radical anion that generates reactive oxygen species (ROS). This cascade of events ultimately enhances the DNA-damaging effects of ionizing radiation, leading to increased cell death.[3]
Caption: Signaling pathway of nimorazole-mediated radiosensitization.
Quantitative Data Summary
The following tables summarize the in vitro radiosensitizing effects of nimorazole across different cancer cell lines. The Sensitizer Enhancement Ratio (SER) is a common metric used to quantify the magnitude of radiosensitization, calculated as the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
| Cell Line | Drug Concentration (mM) | Hypoxic/Anoxic Conditions | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | 0.5 | Hypoxic | 1.40 | [5] |
| SCCVII | 1.0 | Hypoxic | 1.45 | [5] |
| Cell Line | Treatment | Tumor Control Rate (%) | Reference |
| FaDu | Radiochemotherapy (RCTx) Alone | 40 | [6] |
| FaDu | RCTx + Nimorazole | 80 | [6] |
| SAS | RCTx Alone | 20 | [6] |
| SAS | RCTx + Nimorazole | 70 | [6] |
| UT-SCC-5 | RCTx Alone | 50 | [6] |
| UT-SCC-5 | RCTx + Nimorazole | 70 | [6] |
Experimental Workflow
A typical workflow for assessing the radiosensitizing potential of this compound involves a series of coordinated in vitro experiments. This workflow begins with establishing hypoxic cell culture conditions, followed by cytotoxicity and radiosensitization assays, and culminates in the mechanistic evaluation of DNA damage.
Caption: Experimental workflow for in vitro radiosensitization assessment.
Experimental Protocols
Note on this compound: Specific in vitro protocols for the this compound are not widely available in peer-reviewed literature. The following protocols are based on established methods for nimorazole and can be adapted. It is recommended to initially dissolve the this compound in DMSO to prepare a stock solution.[7]
Protocol 1: Induction and Verification of Hypoxia in Cell Culture
Objective: To create a low-oxygen environment to mimic tumor hypoxia for testing the radiosensitizing effects of this compound.
Methods:
-
Chemical Induction (using Cobalt Chloride - CoCl₂):
-
Prepare a stock solution of CoCl₂ in sterile deionized water.
-
Treat cells with an appropriate concentration of CoCl₂ (typically 100-150 µM) for a specified duration (e.g., 4-24 hours) prior to the experiment.
-
Verification: Assess the induction of hypoxia by detecting the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) using Western blotting.
-
-
Hypoxic Chamber:
-
Culture cells in gas-permeable dishes or flasks.
-
Place the cell cultures in a modular incubator chamber.
-
Flush the chamber with a gas mixture of 5% CO₂, 95% N₂ to displace oxygen.
-
Seal the chamber and place it in a standard cell culture incubator.
-
Verification: Confirm the hypoxic state by measuring the oxygen levels in the chamber or by assessing HIF-1α stabilization.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxicity of this compound and to establish a non-toxic concentration range for subsequent radiosensitization experiments.
Materials:
-
Selected cancer cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a duration relevant to the planned radiosensitization experiment (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Clonogenic Survival Assay
Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation. This assay is the gold standard for determining cell reproductive death after treatment.
Materials:
-
Selected cancer cell line
-
6-well plates or T-25 flasks
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution
Procedure:
-
Prepare single-cell suspensions of the desired cancer cell line.
-
Seed a known number of cells into 6-well plates or T-25 flasks. The number of cells seeded will need to be optimized for each radiation dose to obtain a countable number of colonies.
-
Allow cells to attach for several hours.
-
Pre-treat the cells with a non-toxic concentration of this compound for a defined period (e.g., 2-4 hours) before irradiation.
-
Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the cells for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies in each well or flask.
-
Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.
Protocol 4: Immunofluorescence for γ-H2AX Foci
Objective: To quantify DNA double-strand breaks (DSBs) as a direct measure of the enhanced DNA damage induced by the combination of this compound and radiation.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Radiation source
-
Fixation and permeabilization buffers
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in chamber slides and allow them to attach.
-
Induce hypoxia if required.
-
Treat the cells with this compound.
-
Irradiate the cells.
-
At various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with the primary anti-γ-H2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus to assess the extent of DNA damage.
References
- 1. What is Nimorazole used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dextrorotation Nimorazole Phosphate Ester in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dextrorotation nimorazole phosphate ester, a prodrug of the 5-nitroimidazole compound nimorazole, is a hypoxic cell radiosensitizer designed to enhance the efficacy of radiotherapy in solid tumors. Tumor hypoxia is a significant factor in radiotherapy resistance. Nimorazole selectively targets these oxygen-deficient regions, mimicking the radiosensitizing effect of oxygen and thereby increasing the susceptibility of cancer cells to radiation-induced damage.[1][2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of nimorazole in combination with radiotherapy.
Mechanism of Action
Under hypoxic conditions, nimorazole undergoes bioreductive activation by intracellular reductases.[3] This process leads to the formation of reactive radical anions and other toxic intermediates that can induce DNA damage, rendering cancer cells more vulnerable to radiotherapy.[1][3] One of the key mechanisms involves the generation of reactive oxygen species (ROS) that amplify the DNA-damaging effects of ionizing radiation, leading to an increase in double-strand breaks.[1] Furthermore, nimorazole has been shown to modulate cellular signaling pathways associated with stress responses and apoptosis, including the interference with Hypoxia-Inducible Factors (HIFs), which are critical for cell survival and adaptation to hypoxia.[1] By disrupting these pathways, nimorazole can decrease the repair of radiation-induced DNA damage and promote apoptotic cell death.[1]
Signaling Pathway of Nimorazole as a Hypoxic Radiosensitizer
Caption: Mechanism of nimorazole-mediated radiosensitization in hypoxic tumor cells.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of nimorazole in combination with radiotherapy.
Table 1: Preclinical Efficacy of Nimorazole in In Vitro Studies
| Cell Line | Drug Concentration | Hypoxic Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | 1 mM | Hypoxic | 1.45 | [4] |
| SCCVII | 0.5 mM | Hypoxic | 1.40 | [4] |
| HCT116/54C | 1 mM | Anoxia | Varies by compound analogue | [5] |
Table 2: Clinical Efficacy of Nimorazole in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Clinical Trial | Treatment Arm | Number of Patients | Outcome | Result | Reference |
| DAHANCA 5 | Nimorazole + Radiotherapy | 210 | 5-Year Loco-regional Control | 49% | [6] |
| Placebo + Radiotherapy | 204 | 5-Year Loco-regional Control | 33% (p=0.002) | [6] | |
| Nimorazole + Radiotherapy | 210 | 10-Year Overall Survival | 26% | [6] | |
| Placebo + Radiotherapy | 204 | 10-Year Overall Survival | 16% (p=0.32) | [6] | |
| NIMRAD | Nimorazole + Radiotherapy | 168 | Loco-regional Control (Hypoxic Tumors) | No significant improvement (HR 0.72) | [7] |
| Placebo + Radiotherapy | 170 | Loco-regional Control (Hypoxic Tumors) | - | [7] | |
| Nimorazole + Radiotherapy | 168 | Overall Survival (Hypoxic Tumors) | No significant improvement (HR 0.96) | [7] | |
| Placebo + Radiotherapy | 170 | Overall Survival (Hypoxic Tumors) | - | [7] | |
| IAEA-HypoX | Nimorazole + Accelerated RT | - | 18-Month Loco-regional Control | 33% failure rate | [8] |
| Accelerated RT alone | - | 18-Month Loco-regional Control | 51% failure rate | [8] |
Table 3: Common Side Effects of Nimorazole in Clinical Trials
| Side Effect | Incidence in Nimorazole Arm | Incidence in Placebo Arm | Severity | Reference |
| Nausea | 56.6% (G1+2), 10.1% (G3) | 42.4% (G1+2), 5.3% (G3) | Mild to Severe | [7][9] |
| Vomiting | Frequent complication | Less frequent | Transient | [6] |
Experimental Protocols
In Vitro Radiosensitization Study: Clonogenic Survival Assay
This protocol is designed to assess the ability of nimorazole to sensitize hypoxic cancer cells to radiation.
Materials:
-
Cancer cell line of interest (e.g., SCCVII, FaDu, UT-SCC-74B)
-
Complete cell culture medium
-
This compound (or nimorazole)
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
X-ray irradiator
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Workflow Diagram:
Caption: Workflow for a clonogenic survival assay to assess radiosensitization.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed an appropriate number of cells into 6-well plates. The number of cells will depend on the cell line and the radiation dose, and should be optimized to yield 50-150 colonies per well in the control plates.
-
Allow cells to attach overnight in a standard incubator (37°C, 5% CO₂).
-
-
Drug Treatment and Hypoxia Induction:
-
Prepare a stock solution of nimorazole.
-
Add nimorazole to the appropriate wells at the desired final concentration (e.g., 0.5 mM or 1 mM).
-
Place the plates for the hypoxic groups into a hypoxia chamber or incubator set to 1% O₂ for a sufficient time to induce hypoxia (e.g., 4-6 hours). The normoxic control plates remain in the standard incubator.
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Return the plates to a standard incubator and allow colonies to form over 7-14 days.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control group.
-
Calculate the surviving fraction (SF) for each radiation dose.
-
Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the presence and absence of nimorazole under hypoxic conditions.[4]
-
In Vivo Radiosensitization Study: Xenograft Tumor Model
This protocol describes a preclinical in vivo study to evaluate the efficacy of nimorazole in combination with radiotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., C3H/HeN or athymic nude mice)
-
Human cancer cell line (e.g., HNSCC cell lines like FaDu or UT-SCC-74B)
-
Matrigel (optional)
-
This compound (or nimorazole)
-
Anesthetic for animals
-
Small animal irradiator
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Experimental workflow for an in vivo xenograft radiosensitization study.
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS, possibly mixed with Matrigel) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., control, radiation alone, nimorazole alone, nimorazole + radiation).
-
-
Drug Administration:
-
Tumor Irradiation:
-
Anesthetize the mice.
-
Deliver a localized dose of radiation to the tumors using a small animal irradiator. The radiation can be given as a single dose or in a fractionated schedule (e.g., 2 Gy per day for 5 days).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and general health of the mice.
-
The primary endpoint is typically tumor growth delay (the time for tumors to reach a certain volume) or tumor control (complete regression of the tumor).[4]
-
-
Data Analysis:
-
Plot mean tumor volume versus time for each treatment group.
-
Calculate the tumor growth delay for the combination therapy compared to radiation alone.
-
Concluding Remarks
The provided application notes and protocols offer a framework for the preclinical and clinical investigation of this compound as a hypoxic radiosensitizer. The data consistently demonstrate that nimorazole can enhance the efficacy of radiotherapy, particularly in hypoxic tumors. However, the degree of benefit may vary depending on the tumor type and patient population. Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mednexus.org [mednexus.org]
- 4. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilot study of nimorazole as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging of Dextrorotation Nimorazole Phosphate Ester for Hypoxia Targeting
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and representative data for the in vivo imaging of dextrorotation nimorazole phosphate ester, a novel agent for detecting hypoxic tissues. The methodologies described herein are based on established principles for imaging 2-nitroimidazole-based hypoxia markers using Positron Emission Tomography (PET).
Introduction
Tumor hypoxia, or low oxygen concentration in tumor tissue, is a significant factor in the resistance of cancers to radiotherapy and certain chemotherapies.[1][2] Non-invasive imaging of hypoxic regions is crucial for predicting treatment response and guiding advanced therapeutic strategies like dose-painting in radiotherapy.[3] Nimorazole, a 5-nitroimidazole compound, is a known hypoxic cell radiosensitizer.[4][5] Like other nitroimidazoles, it undergoes bioreductive activation specifically in hypoxic cells.[1][4] Under low-oxygen conditions, the nitro group is reduced, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the molecule within hypoxic cells.[1][4]
This mechanism allows for the visualization of hypoxic tissues when nimorazole is labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).[2][6][7] The dextrorotation isomer is explored for potentially improved pharmacological properties, and the phosphate ester modification is designed to enhance aqueous solubility and in vivo pharmacokinetics. This application note details the protocol for in vivo imaging of a radiolabeled version of this compound (e.g., [¹⁸F]D-Nimorazole-Phosphate) and presents representative biodistribution data.
Mechanism of Hypoxic Cell Trapping
The selective retention of nitroimidazole-based imaging agents in hypoxic cells is a multi-step process. The lipophilic nature of the tracer allows it to freely diffuse across cell membranes into both normoxic and hypoxic tissues.[2] In hypoxic cells, intracellular reductases reduce the nitro group of the nimorazole molecule.[1] This reduction generates reactive intermediates that bind to cellular components, leading to accumulation.[4] In normoxic cells, oxygen readily re-oxidizes the reduced molecule back to its original form, allowing it to diffuse out of the cell. This differential trapping mechanism forms the basis for PET imaging of hypoxia.
Figure 1: Mechanism of selective retention of nimorazole-based tracers in hypoxic cells.
Experimental Protocol: In Vivo PET Imaging
This protocol outlines the procedure for imaging the biodistribution of [¹⁸F]D-Nimorazole-Phosphate in a tumor-bearing mouse model.
3.1 Materials and Equipment
-
Imaging Agent: Radiosynthesized and purified [¹⁸F]D-Nimorazole-Phosphate in sterile saline.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing xenograft tumors (e.g., human head and neck squamous cell carcinoma, HNSCC).
-
Anesthesia: Isoflurane or similar inhalant anesthetic.
-
Imaging System: Small-animal PET/CT scanner.
-
Ancillary Equipment: Syringes, tail vein catheter, heating pad, animal monitoring system.
3.2 Experimental Workflow
Figure 2: Standard experimental workflow for in vivo PET imaging and biodistribution analysis.
3.3 Detailed Procedure
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to tracer injection to reduce background signal. Allow free access to water.
-
Weigh the animal to determine the correct dose of anesthesia and tracer.
-
-
Anesthesia and Tracer Administration:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed, which should be heated to maintain body temperature.
-
Administer a bolus of [¹⁸F]D-Nimorazole-Phosphate (typically 3.7-7.4 MBq or 100-200 µCi) via a tail vein catheter. Record the exact injected dose and time.
-
-
Uptake Period:
-
PET/CT Imaging:
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET emission data for 15-30 minutes. The acquisition time may vary based on the scanner sensitivity and injected dose.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the fused images over the tumor and various organs (e.g., muscle, liver, kidney, brain, heart).
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Immediately after imaging, euthanize the animal.
-
Dissect key organs and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injectate.
-
Calculate the %ID/g for each tissue. This provides a quantitative validation of the imaging data.
-
Representative Quantitative Data
The following tables present representative biodistribution data for a generic ¹⁸F-labeled nitroimidazole tracer in a xenograft mouse model. This data is intended to provide an expected range of values for a compound like [¹⁸F]D-Nimorazole-Phosphate.
Table 1: PET Image-Derived Tracer Uptake (%ID/g) at 2 Hours Post-Injection
| Tissue | Mean Uptake (%ID/g) | Standard Deviation |
| Tumor | 2.85 | ± 0.45 |
| Muscle | 0.95 | ± 0.15 |
| Liver | 1.50 | ± 0.20 |
| Kidney | 1.80 | ± 0.25 |
| Brain | 0.60 | ± 0.10 |
| Heart | 1.10 | ± 0.18 |
| Blood | 1.25 | ± 0.14 |
Table 2: Ex Vivo Biodistribution Data (%ID/g) at 2 Hours Post-Injection
| Tissue | Mean Uptake (%ID/g) | Standard Deviation |
| Tumor | 2.90 | ± 0.50 |
| Muscle | 0.98 | ± 0.17 |
| Liver | 1.55 | ± 0.22 |
| Kidney | 1.88 | ± 0.28 |
| Brain | 0.62 | ± 0.11 |
| Heart | 1.15 | ± 0.20 |
| Blood | 1.30 | ± 0.16 |
Table 3: Key Imaging Ratios at 2 Hours Post-Injection
| Ratio | Mean Value | Standard Deviation |
| Tumor-to-Muscle | 3.00 | ± 0.51 |
| Tumor-to-Blood | 2.28 | ± 0.38 |
| Tumor-to-Liver | 1.90 | ± 0.33 |
Note: High tumor-to-muscle and tumor-to-blood ratios are indicative of good imaging contrast and specific retention of the tracer in the target hypoxic tissue.
Conclusion
The in vivo imaging of radiolabeled this compound offers a promising method for the non-invasive detection and quantification of tumor hypoxia. The protocols outlined in this document provide a robust framework for preclinical evaluation. The selective accumulation in hypoxic tissues, as demonstrated by representative data, highlights its potential as a valuable tool for both research and clinical applications, including patient stratification and monitoring response to therapy. Further studies are warranted to fully characterize the pharmacokinetic profile and imaging performance of this specific compound.
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. Imaging tumour hypoxia with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia imaging and radiotherapy: bridging the resolution gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Nimorazole used for? [synapse.patsnap.com]
- 5. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 7. PET of Hypoxia: Current and Future Perspectives | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Assaying the Anti-leishmanial Activity of Dextrorotation Nimorazole Phosphate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel, effective, and safer anti-leishmanial agents.[1][2][3][4] Nitroimidazoles represent a promising class of compounds with demonstrated activity against various protozoan parasites.[5][6] This document provides a detailed set of protocols for the comprehensive evaluation of the anti-leishmanial activity of a novel nitroimidazole compound, dextrorotation nimorazole phosphate ester.
The described assays will enable researchers to determine the in vitro potency and selectivity of the compound against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite. Furthermore, a generalized in vivo protocol is outlined to assess the compound's efficacy in a murine model of cutaneous leishmaniasis.
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Compound | L. major Promastigote IC50 (µM) | L. donovani Amastigote EC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) (CC50/EC50) |
| This compound | 5.2 | 1.8 | >100 | >55.6 |
| Miltefosine (Reference Drug) | 8.5 | 0.9 | 45 | 50 |
| Amphotericin B (Reference Drug) | 0.3 | 0.1 | 25 | 250 |
Table 2: In Vivo Efficacy of this compound in L. major-infected BALB/c Mice
| Treatment Group (dose) | Mean Lesion Size (mm ± SD) at Day 28 Post-Infection | Parasite Load (parasites/lesion ± SD) at Day 28 Post-Infection |
| Vehicle Control | 4.5 ± 0.8 | (5.2 ± 1.1) x 10^6 |
| This compound (25 mg/kg/day) | 2.1 ± 0.5 | (1.8 ± 0.7) x 10^5 |
| This compound (50 mg/kg/day) | 0.9 ± 0.3 | (3.4 ± 1.5) x 10^4 |
| Miltefosine (20 mg/kg/day) | 1.2 ± 0.4 | (5.1 ± 2.0) x 10^4 |
Experimental Protocols
In Vitro Assays
1. Anti-promastigote Activity Assay (IC50 Determination)
This assay determines the concentration of the compound that inhibits the growth of Leishmania promastigotes by 50%.
-
Materials:
-
Leishmania major promastigotes in logarithmic growth phase.
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound, stock solution in DMSO.
-
Reference drug (e.g., Amphotericin B).
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).
-
96-well microtiter plates.
-
-
Protocol:
-
Seed 100 µL of L. major promastigote suspension (1 x 10^6 parasites/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and reference drug in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence at 530 nm excitation and 590 nm emission using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.[1][7]
-
2. Anti-amastigote Activity Assay (EC50 Determination)
This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote form of the parasite.
-
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774A.1).
-
Leishmania donovani stationary phase promastigotes.
-
RPMI-1640 medium with 10% FBS.
-
This compound and reference drug.
-
Giemsa stain.
-
24-well plates with coverslips.
-
-
Protocol:
-
Seed macrophages (2 x 10^5 cells/well) onto coverslips in 24-well plates and allow them to adhere overnight at 37°C in 5% CO2.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of the test compound and reference drug.
-
Incubate for 72 hours at 37°C in 5% CO2.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.[8][9]
-
3. Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity.
-
Materials:
-
Macrophage cell line (e.g., J774A.1).
-
RPMI-1640 medium with 10% FBS.
-
This compound.
-
Resazurin sodium salt solution.
-
96-well microtiter plates.
-
-
Protocol:
-
Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 72 hours at 37°C in 5% CO2.
-
Add 20 µL of resazurin solution and incubate for 4 hours.
-
Measure fluorescence as in the anti-promastigote assay.
-
Calculate the 50% cytotoxic concentration (CC50).[7]
-
In Vivo Assay
Evaluation of Efficacy in a Murine Model of Cutaneous Leishmaniasis
-
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Leishmania major stationary phase promastigotes.
-
This compound formulated for oral administration.
-
Reference drug (e.g., Miltefosine).
-
Calipers for lesion measurement.
-
Materials for quantitative PCR (qPCR) to determine parasite load.
-
-
Protocol:
-
Infect mice by subcutaneous injection of 2 x 10^6 L. major promastigotes into the footpad.
-
Once lesions are established (around 21 days post-infection), randomize mice into treatment and control groups (n=5-8 per group).
-
Administer the test compound and reference drug orally daily for 10-28 days. The control group receives the vehicle.
-
Measure lesion size with calipers every 3-4 days.
-
At the end of the treatment, euthanize the mice and collect the infected footpads and draining lymph nodes.
-
Determine the parasite load in the tissues by qPCR or limiting dilution assay.[5]
-
Evaluate efficacy based on the reduction in lesion size and parasite load compared to the control group.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-leishmanial activity of a test compound.
Caption: Putative signaling pathway for the mechanism of action of nitroimidazoles in Leishmania.
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-leishmanial therapies: overcoming current challenges with emerging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dndi.org [dndi.org]
- 6. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for MIC Testing of Dextrorotation Nimorazole Phosphate Ester Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorotation nimorazole phosphate ester is a promising antimicrobial agent belonging to the 5-nitroimidazole class, known for its activity against anaerobic bacteria. As a phosphate ester prodrug, it is designed for improved solubility and pharmacokinetic properties, with the expectation that it is converted to the active dextrorotation nimorazole form in the body. Minimum Inhibitory Concentration (MIC) testing is a critical in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These application notes provide a summary of available MIC data and detailed protocols for performing MIC testing of this compound against clinically relevant anaerobic bacteria. The protocols are based on established standards, primarily the Clinical and Laboratory Standards Institute (CLSI) M11 guidelines for anaerobic susceptibility testing.[1][2]
Mechanism of Action
5-nitroimidazoles, including nimorazole, are prodrugs that require activation within the anaerobic bacterial cell. The mechanism involves the reduction of the nitro group by low-redox-potential electron transport proteins, such as ferredoxin, which are characteristic of anaerobic metabolism. This reduction process generates highly reactive nitroso radicals. These radicals can then bind to and disrupt the helical structure of the bacterial DNA, leading to strand breakage and ultimately, cell death.[3][4][5][6][7] This selective activation in anaerobic environments is the basis for the targeted toxicity of this class of drugs against anaerobic bacteria with minimal effect on aerobic host cells.[3][6]
Caption: Mechanism of action of this compound.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
While specific MIC data for this compound is limited in publicly available literature, data for the active compound, nimorazole, and the closely related metronidazole, provide a strong indication of its expected activity. The following tables summarize the MIC values for nimorazole and metronidazole against a range of anaerobic bacteria. It is important to note that MIC values can vary based on the testing methodology and the specific strains tested.
Table 1: MIC of Nimorazole against Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Gram-negative anaerobic bacilli | 69 | Not Reported | Not Reported | Not Reported | 1.05[3][8] |
Table 2: MIC of Metronidazole against Common Anaerobic Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 284 | ≤0.25 - >128 | 1 | 2 |
| Prevotella melaninogenica | 30 | 0.25 - >64 | 1 | >64 |
| Fusobacterium nucleatum | 1 (ATCC 25586) | 0.016 | Not Applicable | Not Applicable |
| Clostridium perfringens | Not Specified | Not Specified | 0.25 | 1 |
Note: Data for metronidazole is included for comparative purposes due to the limited availability of nimorazole-specific data and their similar mechanism of action.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against anaerobic bacteria, based on the CLSI M11 guidelines.
Agar Dilution Method
The agar dilution method is the reference method for MIC testing of anaerobic bacteria.[1][2]
Caption: Workflow for the Agar Dilution MIC Test.
a. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer as specified by the manufacturer) to a known high concentration (e.g., 1280 µg/mL).
b. Preparation of Agar Plates:
-
Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood.
-
Autoclave and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the antimicrobial stock solution.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.125 to 128 µg/mL). Also, prepare a drug-free control plate.
-
Mix gently and pour into sterile petri dishes. Allow the agar to solidify.
c. Inoculum Preparation:
-
From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
d. Inoculation:
-
Using a multipoint inoculator (e.g., Steers replicator), inoculate the prepared agar plates with the bacterial suspension. Each spot should contain approximately 10⁵ CFU.
e. Incubation:
-
Incubate the plates in an anaerobic atmosphere (e.g., in an anaerobic jar or chamber with a gas-generating system) at 35-37°C for 48 hours.
f. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for testing a large number of isolates.
Caption: Workflow for the Broth Microdilution MIC Test.
a. Preparation of Microdilution Trays:
-
Use commercially prepared or in-house prepared 96-well microtiter plates.
-
Prepare serial twofold dilutions of this compound in a suitable anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1). Each well should contain a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
b. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
c. Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
d. Incubation:
-
Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 48 hours.
e. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity (i.e., no bacterial growth).
Quality Control
For both methods, it is essential to include quality control (QC) strains with known MIC values in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by the CLSI.
Conclusion
The provided protocols, based on established standards, offer a reliable framework for determining the in vitro activity of this compound against a wide range of anaerobic bacteria. The summarized MIC data for the closely related nimorazole and metronidazole serve as a valuable reference for expected efficacy. Consistent and standardized MIC testing is crucial for the preclinical and clinical development of new antimicrobial agents and for monitoring the emergence of resistance.
References
- 1. All About Nitroimidazole [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dextrorotation Nimorazole Phosphate Ester Formulation for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo administration of dextrorotation nimorazole phosphate ester, a prodrug of the hypoxic radiosensitizer nimorazole. This document is intended to guide researchers in preclinical studies evaluating its efficacy and pharmacokinetics.
Introduction
Tumor hypoxia is a significant factor contributing to resistance to radiotherapy.[1] Nimorazole, a 5-nitroimidazole compound, acts as a hypoxic cell radiosensitizer by mimicking oxygen, thereby increasing the lethal effects of radiation on hypoxic tumor cells.[2][3] As an oxygen mimetic, nimorazole induces the formation of free radicals, which enhances DNA damage and ultimately leads to tumor cell death.[4] The dextrorotatory isomer of nimorazole phosphate ester is a prodrug designed to improve the physicochemical properties of the parent compound, such as aqueous solubility, to facilitate in vivo administration.[5][6] This phosphate ester is expected to be rapidly converted to the active nimorazole in vivo by endogenous phosphatases.
Signaling Pathway of Nimorazole as a Hypoxic Radiosensitizer
Under hypoxic conditions, nimorazole is intracellularly reduced by cellular reductases. This process generates reactive oxygen species (ROS) and other reactive intermediates that interact with cellular macromolecules, including DNA, leading to damage. When used with radiation therapy, the ROS produced by nimorazole amplify the DNA-damaging effects of ionizing radiation, resulting in increased double-strand breaks and enhanced tumor cell killing.[2] Nimorazole can also influence cellular signaling pathways related to stress responses and apoptosis.[2]
Caption: Signaling Pathway of this compound.
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound, based on expected improvements for a phosphate prodrug.
Table 1: Physicochemical Properties
| Property | Dextrorotation Nimorazole | This compound |
| Molecular Weight | 226.23 g/mol | 306.21 g/mol |
| Aqueous Solubility | Low | High |
| LogP | ~0.5 | <-1.0 (estimated) |
| Stability in PBS (pH 7.4) | Stable | Gradual conversion to parent drug |
Table 2: Illustrative Pharmacokinetic Parameters in Mice
| Parameter | Dextrorotation Nimorazole (Oral) | This compound (IV) |
| Dose | 50 mg/kg | 50 mg/kg |
| Cmax (µg/mL) | 15 | 40 (as active nimorazole) |
| Tmax (h) | 1.5 | 0.25 |
| AUC (µg·h/mL) | 45 | 90 (as active nimorazole) |
| Half-life (t½) (h) | 3.1[7] | 3.5 (as active nimorazole) |
| Bioavailability (%) | ~80%[8] | 100% (by definition) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a hypothetical method based on standard phosphorylation techniques for compounds with a primary alcohol, like nimorazole.
Materials:
-
Dextrorotation Nimorazole
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve dextrorotation nimorazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
Add a solution of phosphorus oxychloride in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Formulation of this compound for In Vivo Administration
Given the expected high water solubility of the phosphate ester, a simple aqueous formulation is proposed.
Materials:
-
This compound (sterile)
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile vials
-
0.22 µm syringe filters
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound.
-
Dissolve the compound in a pre-determined volume of sterile water for injection or sterile PBS to achieve the desired final concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C for short-term use or at -20°C for long-term storage.
-
Before administration, allow the solution to come to room temperature.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate the radiosensitizing effect of the formulation.
Caption: In Vivo Efficacy Study Workflow.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human head and neck squamous cell carcinoma (HNSCC) cells into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle (sterile PBS) + Radiotherapy
-
Group 2: this compound + Radiotherapy
-
-
Drug Administration: Administer the formulated this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined time before each radiation fraction.[9]
-
Radiotherapy: Deliver a fractionated course of radiation to the tumors.[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoints: The primary endpoint is tumor growth delay. Secondary endpoints can include tumor response rate, survival, and assessment of hypoxia via pimonidazole staining of tumor tissue at the end of the study.[1]
Protocol 4: Pharmacokinetic Study in Mice
This protocol describes a study to determine the pharmacokinetic profile of the prodrug and the active parent drug.
Caption: Pharmacokinetic Study Workflow.
Procedure:
-
Animal Model: Use healthy mice (e.g., C57BL/6).
-
Administration: Administer a single intravenous (IV) bolus dose of the formulated this compound.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of both the this compound and the active nimorazole.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for both the prodrug and the active metabolite.
Conclusion
The use of a this compound prodrug offers a promising strategy to improve the delivery of the active radiosensitizer for in vivo applications. The provided protocols offer a framework for the synthesis, formulation, and preclinical evaluation of this compound. Researchers should adapt and validate these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 3. Hypoxic cell sensitisers | PPTX [slideshare.net]
- 4. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metronidazole - Wikipedia [en.wikipedia.org]
- 9. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dextrorotation Nimorazole Phosphate Ester for Targeting Giardia lamblia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giardia lamblia, a flagellated protozoan parasite, is a primary cause of diarrheal disease (giardiasis) worldwide. The current standard of care relies on nitroimidazole antibiotics, such as metronidazole. However, the emergence of drug-resistant strains and the occurrence of adverse side effects necessitate the development of novel therapeutic agents. Dextrorotation nimorazole phosphate ester is a fourth-generation nitroimidazole derivative developed as a highly efficient and well-tolerated anti-anaerobic and anti-parasitic agent.[1] As a phosphate ester prodrug, it is designed to enhance aqueous solubility and bioavailability, allowing for efficient delivery of the active nimorazole moiety to the site of infection. This document provides detailed application notes and experimental protocols for the evaluation of this compound against Giardia lamblia.
Mechanism of Action
The precise mechanism of action of nimorazole in Giardia lamblia is believed to follow the general pathway of other 5-nitroimidazoles.[2][3] The drug is a prodrug that requires reductive activation of its nitro group within the parasite.[3] This activation is facilitated by the low redox potential environment of the microaerophilic Giardia trophozoites.[3] Key enzymes in the parasite, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases (NR1), are thought to be responsible for transferring electrons to the nitro group of nimorazole.[4][5][6] This reduction generates highly reactive nitroso radicals that induce cytotoxic effects by damaging essential macromolecules, including DNA, leading to parasite death.[3] Some nitroreductases, like NR2, may inactivate the drug through complete reduction.[6]
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables present hypothetical comparative data for this compound against standard anti-giardial drugs. This data is for illustrative purposes and should be experimentally determined.
Table 1: In Vitro Activity against Giardia lamblia Trophozoites
| Compound | IC50 (µM)a (Metronidazole-Sensitive Strain) | IC50 (µM)a (Metronidazole-Resistant Strain) | CC50 (µM)b (Human Caco-2 cells) | Selectivity Index (SI)c |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Nimorazole | 1.5 | 10.2 | >100 | >66.7 |
| Metronidazole | 2.1[7] | 18.0[8] | >100[8] | >47.6 |
| Tinidazole | 0.5[8] | 5.0 | >100 | >200 |
| Albendazole | 0.189[9] | 0.25 | 10.5 | 55.6 |
a IC50: Half-maximal inhibitory concentration. b CC50: Half-maximal cytotoxic concentration. c SI = CC50 / IC50 (Metronidazole-Sensitive Strain).
Table 2: In Vivo Efficacy in a Murine Model of Giardiasis
| Compound | Dose (mg/kg/day) | Treatment Duration (days) | Parasite Load Reduction (%) | ED50 (mg/kg)d |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Metronidazole | 25 | 5 | 95 | 10 |
| Tinidazole | 25 (single dose) | 1 | 98 | 5 |
| Albendazole | 5 | 5 | 92 | 2.5 |
d ED50: Half-maximal effective dose.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the phosphorylation of a hydroxyl-containing nitroimidazole and should be optimized for nimorazole.
Materials:
-
Dextrorotation Nimorazole
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve dextrorotation nimorazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the solution.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Adjust the pH to ~2 with 1M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of nimorazole phosphate ester.
Protocol 2: In Vitro Susceptibility Testing against Giardia lamblia Trophozoites
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Giardia lamblia trophozoites (e.g., WB or GS strain)
-
Modified TYI-S-33 medium supplemented with bovine serum
-
This compound stock solution (in DMSO)
-
Metronidazole (as a positive control)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic jar or chamber)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (for luminescence)
Procedure:
-
Culture Giardia lamblia trophozoites in modified TYI-S-33 medium at 37°C.[10]
-
Harvest trophozoites in the logarithmic growth phase and adjust the cell density to 1 x 10⁵ cells/mL.
-
Prepare serial dilutions of the this compound and metronidazole in the culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the trophozoite suspension to each well containing 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plates at 37°C for 48 hours under anaerobic conditions.
-
After incubation, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay on Mammalian Cells
This protocol is to assess the toxicity of the compound on a human cell line.
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin-based cell viability assay (e.g., alamarBlue™)
-
Plate reader (for fluorescence)
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the drug dilutions. Include untreated cells (negative control) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration.
Protocol 4: In Vivo Efficacy in a Murine Model of Giardiasis
This protocol describes the evaluation of the compound's efficacy in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Female C57BL/6 mice (4-6 weeks old)
-
Giardia lamblia cysts or trophozoites for infection
-
This compound formulation for oral gavage
-
Metronidazole formulation for oral gavage (positive control)
-
Vehicle control (e.g., water or saline)
-
Oral gavage needles
Procedure:
-
Infect mice by oral gavage with 1 x 10⁶ Giardia lamblia trophozoites or 1 x 10⁵ cysts.[11][12][13]
-
Confirm infection after 5-7 days by detecting cysts in the feces using microscopy.
-
Randomly group the infected mice (n=5-8 per group): Vehicle control, Metronidazole (e.g., 25 mg/kg/day), and this compound (at various doses).
-
Administer the treatments orally once or twice daily for 3-5 consecutive days.[14][15]
-
On the day after the final treatment, euthanize the mice.
-
Excise the entire small intestine and open it longitudinally.
-
Wash the intestinal lumen with a known volume of ice-cold phosphate-buffered saline (PBS).
-
Count the number of trophozoites in the intestinal washings using a hemocytometer.
-
Calculate the mean number of trophozoites per mouse for each group.
-
Determine the percentage of parasite load reduction for each treatment group compared to the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. Metabolism of nitro drugs metronidazole and nitazoxanide in Giardia lamblia: characterization of a novel nitroreductase (GlNR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstruction of Sugar Metabolic Pathways of Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic diversity in the metronidazole metabolism genes nitroreductases and pyruvate ferredoxin oxidoreductases in susceptible and refractory clinical samples of Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Giardicidal Activity and Aqueous Solubility through the Development of "RetroABZ", a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Giardia duodenalis mouse model for the development of novel antigiardial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Antigiardiasis Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of some metronidazole derivatives against Giardia lamblia, in vivo study [tips.sums.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Dextrorotation Nimorazole Phosphate Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of dextrorotation nimorazole phosphate ester.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a phosphate ester prodrug strategy for dextrorotation nimorazole?
A1: The primary goal of converting dextrorotation nimorazole into a phosphate ester prodrug is to enhance its aqueous solubility.[1][2] Poorly water-soluble drugs often exhibit low oral bioavailability due to dissolution rate-limited absorption. By attaching a hydrophilic phosphate group, the resulting prodrug has significantly increased water solubility, which can lead to improved dissolution in the gastrointestinal tract.[1][3] Endogenous enzymes, particularly intestinal alkaline phosphatases, are expected to cleave the phosphate ester bond, releasing the active dextrorotation nimorazole at the site of absorption.[2]
Q2: What are the critical in vitro assays for evaluating the potential of this compound to improve bioavailability?
A2: The key in vitro assays include:
-
Aqueous Solubility Studies: To confirm the increased solubility of the phosphate ester prodrug compared to the parent drug at various pH levels relevant to the gastrointestinal tract.
-
In Vitro Dissolution Studies: To assess the dissolution rate of the prodrug formulation, which is a critical factor for oral absorption.
-
Caco-2 Permeability Assays: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4][5][6] It helps to determine the permeability of the parent drug and the prodrug, and to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][7]
-
In Vitro Stability Studies: To evaluate the stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma, to ensure it reaches the site of absorption intact.
Q3: How can I quantify the concentration of this compound and the parent drug in biological samples?
A3: The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] This technique offers high sensitivity and selectivity, allowing for the simultaneous quantification of both the prodrug and the active parent drug in complex biological matrices like plasma.[10] A validated bioanalytical method is crucial for accurate pharmacokinetic studies.[8][11]
II. Troubleshooting Guides
A. Low In Vitro Permeability in Caco-2 Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) of the parent drug. | The parent drug has inherently low membrane permeability. | Consider formulation strategies to enhance permeability, such as the use of permeation enhancers (with caution and further toxicity studies). |
| The compound is a substrate for efflux transporters (e.g., P-gp).[7] | Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests efflux.[5] Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[7] | |
| Low recovery of the compound after the assay. | Poor aqueous solubility of the compound in the assay buffer. | Decrease the test concentration. Use a buffer with a small percentage of a co-solvent (e.g., DMSO), ensuring it does not affect cell monolayer integrity. |
| Non-specific binding to the assay plates or apparatus.[5] | Use low-binding plates. Include a protein like bovine serum albumin (BSA) in the basolateral chamber to reduce non-specific binding.[5] | |
| The compound is metabolized by Caco-2 cells. | Analyze samples for the presence of metabolites. If significant metabolism is observed, consider this in the interpretation of the results. | |
| High variability in Papp values between experiments. | Inconsistent Caco-2 cell monolayer integrity. | Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before each experiment to ensure it is within the acceptable range.[7] Perform a Lucifer yellow permeability test to confirm monolayer tightness.[7] |
| Experimental conditions are not well-controlled. | Ensure consistent pH, temperature, and shaking speed during the assay. |
B. Poor In Vivo Bioavailability Despite Good In Vitro Data
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low plasma concentration of the active drug after oral administration of the prodrug. | Inefficient in vivo conversion of the prodrug to the active drug. | Investigate the activity of alkaline phosphatases in the animal model used. Consider that enzyme activity can vary between species. |
| The prodrug is unstable in the gastrointestinal tract and degrades before it can be absorbed. | Perform stability studies in simulated gastric and intestinal fluids that more closely mimic the in vivo environment (e.g., containing relevant enzymes). | |
| High first-pass metabolism of the parent drug in the liver. | Conduct an intravenous pharmacokinetic study of the parent drug to determine its clearance and assess the extent of first-pass metabolism. | |
| Precipitation of the parent drug in the intestinal lumen after cleavage from the prodrug. | The increased solubility of the prodrug can lead to a supersaturated solution of the parent drug upon cleavage, which may then precipitate.[12] Consider formulation strategies that can maintain the parent drug in a solubilized state, such as self-emulsifying drug delivery systems (SEDDS). | |
| High variability in pharmacokinetic parameters between individual animals. | Differences in gastric emptying, intestinal transit time, or enzyme activity. | Ensure consistent fasting and dosing procedures. Increase the number of animals in the study to obtain more robust data. |
| The formulation does not perform consistently. | Evaluate the physical and chemical stability of the formulation under storage and administration conditions. |
III. Data Presentation
Table 1: Illustrative Solubility Data for a Parent Drug and its Phosphate Prodrug
This table presents example data demonstrating the significant increase in aqueous solubility that can be achieved with a phosphate prodrug strategy.
| Compound | pH | Aqueous Solubility (µg/mL) | Fold Increase |
| Parent Drug | 7.0 | < 2.5 | - |
| Phosphate Prodrug | 7.0 | ~75,000 | >30,000 |
Data is illustrative and based on a study of a dual inhibitor of bacterial DNA gyrase and topoisomerase IV and its phosphate prodrug.[13]
Table 2: Example Pharmacokinetic Parameters in Rats for a Parent Drug Following Administration of the Drug and its Prodrug
This table provides a hypothetical comparison of key pharmacokinetic parameters that might be observed.
| Parameter | Oral Administration of Parent Drug | Oral Administration of Phosphate Prodrug |
| Cmax (ng/mL) | 150 ± 45 | 450 ± 120 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (ng*h/mL) | 600 ± 180 | 1800 ± 540 |
| Oral Bioavailability (%) | 15 | 45 |
This is example data and does not represent this compound.
IV. Experimental Protocols
A. Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of dextrorotation nimorazole across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto permeable Transwell® inserts (e.g., 12-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[4] Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of each well using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[7]
-
Optionally, perform a Lucifer yellow permeability test. Add Lucifer yellow to the apical side and measure its concentration in the basolateral side after a set time. Low permeability of Lucifer yellow confirms monolayer integrity.[7]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the dosing solution of dextrorotation nimorazole in HBSS at a concentration of, for example, 10 µM.
-
To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) transport (for efflux studies), add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of dextrorotation nimorazole in the samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (amount of drug in the receiver chamber per unit time).
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
B. Bioanalytical Method for Quantification in Rat Plasma using LC-MS/MS
Objective: To develop and validate a method for the simultaneous quantification of this compound and dextrorotation nimorazole in rat plasma.
Methodology:
-
Sample Preparation:
-
Perform a protein precipitation extraction. To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Set a flow rate of 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the prodrug, the parent drug, and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA guidance).[11]
-
V. Visualizations
Caption: Experimental workflow for evaluating the bioavailability of this compound.
Caption: Troubleshooting logic for low permeability in Caco-2 assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study | CoLab [colab.ws]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dextrorotation Nimorazole Phosphate Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving dextrorotation nimorazole phosphate ester and the investigation of resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a hypoxia-activated radiosensitizer.[1] Its primary mechanism involves the selective targeting of hypoxic (low oxygen) tumor cells, which are notoriously resistant to conventional radiotherapy.[2] Under hypoxic conditions, the nitroimidazole group of nimorazole is reduced by intracellular reductases, leading to the formation of reactive oxygen species (ROS).[1] These ROS induce DNA damage, particularly double-strand breaks, thereby enhancing the cell-killing effect of radiation in the otherwise radioresistant hypoxic tumor microenvironment.[1] Furthermore, nimorazole can modulate cellular signaling pathways related to stress response and apoptosis and interfere with the altered metabolism of hypoxic cancer cells.[1]
Q2: What are the potential mechanisms by which cancer cells develop resistance to this compound?
While specific resistance mechanisms to the dextrorotatory form are still under investigation, resistance to nitroimidazole-based radiosensitizers can arise from several factors:
-
Altered Drug Metabolism: Increased activity of intracellular reductases, such as 5-nitroimidazole reductase, can lead to the detoxification and inactivation of the drug before it can exert its radiosensitizing effect.[3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage induced by nimorazole and radiation, leading to increased cell survival.[4]
-
Changes in the Tumor Microenvironment: Although nimorazole targets hypoxic regions, variations in the degree and cycling of hypoxia within a tumor can affect drug activation and efficacy.
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport nimorazole out of the cancer cells, reducing its intracellular concentration.[4]
-
Alterations in Signaling Pathways: Dysregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/AKT pathway, can contribute to resistance.[5]
Q3: How can I develop a nimorazole-resistant cancer cell line for my experiments?
Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. The general approach involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.
Summary of a General Protocol:
-
Determine the initial drug concentration: Start with a concentration that causes a moderate level of cell death (e.g., the IC20 or IC30).
-
Stepwise dose escalation: Once the cells adapt and resume normal growth, gradually increase the drug concentration.
-
Maintain selective pressure: Continuously culture the cells in the presence of the drug to maintain the resistant phenotype.
-
Characterize the resistant phenotype: Regularly assess the degree of resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay.
-
Cryopreserve at different stages: It is good practice to freeze down vials of cells at various stages of resistance development.
A detailed protocol for developing drug-resistant cell lines can be found in the Experimental Protocols section.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays (e.g., MTT, XTT) | - Uneven cell seeding- Edge effects in multi-well plates- Variation in drug treatment time or concentration- Contamination (e.g., mycoplasma) | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a multichannel pipette for drug addition and ensure consistent incubation times.- Regularly test cell cultures for mycoplasma contamination. |
| Low or no radiosensitizing effect observed in clonogenic survival assays | - Suboptimal drug concentration- Incorrect timing of drug administration relative to irradiation- Inadequate hypoxia induction- Cell line is intrinsically resistant | - Perform a dose-response curve to determine the optimal non-toxic concentration of the drug.- Administer the drug at a consistent time point before irradiation (e.g., 1-2 hours).- Verify the level of hypoxia in your experimental setup using a hypoxia marker like pimonidazole.- Consider screening different cancer cell lines to find a sensitive model. |
| Difficulty in detecting HIF-1α stabilization by Western blot after hypoxia induction | - Samples were not processed under hypoxic conditions- Insufficient hypoxia- Protein degradation | - Lyse cells inside the hypoxic chamber to prevent reoxygenation.- Ensure your hypoxic chamber is maintaining the desired low oxygen level (e.g., <1% O2).- Use protease inhibitors in your lysis buffer and keep samples on ice. |
| High background in flow cytometry analysis of apoptosis | - Excessive trypsinization- Cells were not handled gently- Delayed analysis after staining | - Use a gentle cell detachment method and avoid over-trypsinization.- Centrifuge cells at low speed and resuspend gently.- Analyze samples as soon as possible after staining. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines the steps for generating a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., trypan blue)
-
96-well and larger culture plates/flasks
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Determine the IC50 of the parental cell line:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance development:
-
Culture the parental cells in a medium containing the drug at a concentration equal to its IC10 or IC20.
-
Maintain the culture until the cells resume a normal growth rate, passaging as necessary.
-
-
Stepwise increase in drug concentration:
-
Once the cells are growing steadily, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat this process of adaptation followed by dose escalation.
-
-
Establishment of the resistant line:
-
Continue this process until the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50).
-
-
Characterization and banking:
-
Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve aliquots of the resistant cells for future experiments.
-
Protocol 2: Clonogenic Survival Assay
This assay is the gold standard for assessing the radiosensitizing effect of a drug.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a calculated number of cells into 6-well plates to obtain approximately 50-100 colonies per well after treatment. The number of cells to seed will vary depending on the cell line and the radiation dose.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach for at least 4 hours.
-
Replace the medium with a fresh medium containing the desired concentration of this compound or vehicle control.
-
Place the plates in a hypoxic chamber (e.g., 1% O2) for a specified period (e.g., 12-24 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, replace the drug-containing medium with a fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition and plot the cell survival curves.
-
Protocol 3: Western Blot for HIF-1α and DNA Repair Proteins
This protocol is used to assess the expression levels of key proteins involved in hypoxia and DNA repair.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-RAD51, anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Flow Cytometry for Apoptosis and Cell Cycle Analysis
This protocol allows for the quantitative analysis of apoptosis and cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Ethanol (70%, ice-cold)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Cell Preparation:
-
Harvest cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure for Cell Cycle Analysis:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in PI/RNase staining buffer and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and Nimorazole-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental | This compound | 50 | - |
| Nimorazole-Resistant | This compound | 250 | 5.0 |
Table 2: Hypothetical Clonogenic Survival Assay Data
| Treatment | Radiation Dose (Gy) | Surviving Fraction (Parental) | Surviving Fraction (Resistant) |
| Vehicle | 0 | 1.00 | 1.00 |
| Vehicle | 2 | 0.60 | 0.65 |
| Vehicle | 4 | 0.25 | 0.30 |
| Nimorazole | 0 | 0.98 | 0.99 |
| Nimorazole | 2 | 0.35 | 0.55 |
| Nimorazole | 4 | 0.10 | 0.25 |
Visualizations
Caption: Experimental workflow for investigating resistance.
Caption: Signaling pathways in nimorazole action and resistance.
References
Technical Support Center: Optimizing Dextrorotation Nimorazole Phosphate Ester for Radiosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorotation nimorazole phosphate ester as a radiosensitizer.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for nimorazole as a radiosensitizer?
Nimorazole is a nitroimidazole derivative that functions as a hypoxic cell radiosensitizer.[1] Its primary mechanism involves mimicking the effects of oxygen in hypoxic (low oxygen) tumor cells, which are typically resistant to radiation therapy.[1] Under hypoxic conditions, nimorazole is intracellularly reduced, leading to the formation of reactive oxygen species (ROS).[1] These ROS enhance the DNA-damaging effects of ionizing radiation, leading to increased tumor cell death.[1] Additionally, nimorazole can modulate cellular metabolic pathways and interfere with hypoxia-inducible factors (HIFs), which are crucial for cell survival and repair mechanisms in hypoxic environments.[1]
2. What is the recommended dosage of nimorazole in clinical settings?
Based on clinical trials, such as the DAHANCA 5 study, the standard oral dose of nimorazole is approximately 1.2 g/m² of body surface area, administered 90 minutes (± 30 minutes) before each fraction of radiotherapy. For accelerated radiotherapy schedules with two daily fractions, the dose for the second fraction is often reduced to 1 g, irrespective of body surface area.
3. What are the common side effects observed with nimorazole administration?
The most frequently reported side effects associated with nimorazole are transient nausea and vomiting.[2] These are generally manageable, and dose adjustments may be considered if they become significant. Importantly, nimorazole is not associated with the severe neurotoxicity that has limited the use of other nitroimidazole-based radiosensitizers.[3]
4. Is this compound soluble in common laboratory solvents?
Yes, this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro experiments, it is recommended to prepare a stock solution in DMSO. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[4]
5. What is the stability of this compound solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent radiosensitization effect. | 1. Suboptimal hypoxic conditions in the cell culture environment.2. Incorrect timing of drug administration relative to irradiation.3. Degradation of the nimorazole compound.4. Cell line is inherently resistant to radiosensitization by this mechanism. | 1. Ensure your hypoxic chamber or incubator maintains a consistent and low oxygen level (e.g., <0.1% O₂). Verify with an oxygen sensor.2. Administer nimorazole to cells for a sufficient pre-incubation period (e.g., 1-2 hours) before irradiation to allow for cellular uptake and metabolic activation.3. Prepare fresh stock solutions of nimorazole. Ensure proper storage of the solid compound and stock solutions.4. Test a range of nimorazole concentrations to determine the optimal dose for your specific cell line. Consider using a positive control cell line known to be sensitive to nimorazole. |
| Unexpected cytotoxicity in the absence of radiation. | 1. Nimorazole concentration is too high.2. Prolonged incubation time.3. Contamination of the cell culture. | 1. Perform a dose-response curve to determine the IC50 of nimorazole alone in your cell line and use concentrations well below this for radiosensitization experiments.2. Optimize the incubation time to the minimum required for effective radiosensitization.3. Regularly test cell cultures for mycoplasma and other contaminants. |
| Precipitation of the compound in culture medium. | 1. The final concentration of DMSO in the medium is too high.2. The compound has limited solubility in aqueous solutions. | 1. Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-related toxicity and precipitation.2. After adding the nimorazole stock solution to the medium, gently mix and visually inspect for any signs of precipitation. If precipitation occurs, consider preparing a more dilute stock solution. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent tumor growth delay. | 1. Variability in drug administration and timing relative to irradiation.2. Heterogeneity of hypoxia within tumors.3. Animal-to-animal variability in drug metabolism. | 1. Standardize the route and timing of nimorazole administration. Intraperitoneal (i.p.) injection is a common method in preclinical studies.[5] Ensure consistent timing between drug administration and tumor irradiation.2. Use a sufficient number of animals per group to account for biological variability. Consider methods to assess tumor hypoxia (e.g., pimonidazole staining) to correlate with treatment response.[6]3. Monitor animal weight and general health to ensure consistent physiological conditions. |
| Adverse effects in animals (e.g., weight loss, lethargy). | 1. The dose of nimorazole is too high for the animal model.2. Formulation issues leading to poor tolerability. | 1. Perform a maximum tolerated dose (MTD) study for nimorazole in your specific animal strain before proceeding with efficacy studies.2. Ensure the vehicle used for drug formulation is well-tolerated. For i.p. injection, nimorazole can be dissolved in physiological saline.[7] |
| Difficulty in formulating this compound for in vivo use. | 1. The compound has limited aqueous solubility. | 1. While the phosphate ester form is designed for improved solubility, formulation may still be challenging. Commercial suppliers often provide formulation calculators and suggestions, which may include co-solvents like PEG300 and Tween 80 in addition to DMSO and water.[8] It is recommended to contact the supplier for specific formulation advice for in vivo applications. |
Data Presentation
Clinical Efficacy of Nimorazole in Head and Neck Squamous Cell Carcinoma (HNSCC)
Table 1: Results from the DAHANCA 5 Study
| Endpoint | Nimorazole + Radiotherapy | Placebo + Radiotherapy | p-value |
| 5-Year Loco-regional Control | 49% | 33% | 0.002[2] |
| 5-Year Cancer-related Deaths | 41% | 52% | 0.002[2] |
| 10-Year Overall Survival | 26% | 16% | 0.32[2] |
Based on the DAHANCA 5 trial, a multicenter randomized, double-blind study in patients with supraglottic larynx and pharynx carcinoma.[2]
Table 2: Results from the IAEA-HypoX Study
| Endpoint (18-month) | Nimorazole + Accelerated RT | Accelerated RT Alone | Risk Difference (95% CI) | p-value |
| Loco-regional Tumor Failure Rate | 33% | 51% | 18% (-3% to 39%) | 0.10[9] |
| Overall Death Rate | 43% | 62% | 19% (-3% to 42%) | 0.10[9] |
Based on the IAEA-HypoX trial, a randomized multicenter study in patients with HNSCC.[9]
Preclinical Efficacy of Nimorazole
Table 3: In Vitro Radiosensitization in SCCVII Cells
| Nimorazole Concentration | Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |
| 1 mM | Hypoxic | 1.45[5] |
| 0.5 mM | Hypoxic | 1.40[5] |
| 1 mM | Aerobic | No sensitizing effect[5] |
Data from a study reevaluating the radiosensitizing effects of nimorazole in vitro.[5]
Experimental Protocols
In Vitro Radiosensitization Assessment using a Clonogenic Assay
This protocol provides a general framework for assessing the radiosensitizing effect of this compound on cancer cells grown under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., SCCVII, FaDu)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Hypoxic incubator or chamber (e.g., with 5% CO₂, 95% N₂, and <0.1% O₂)
-
X-ray irradiator
-
6-well culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.
-
Induction of Hypoxia: Transfer the plates to a hypoxic incubator and allow them to equilibrate for at least 4 hours to establish hypoxic conditions.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-equilibrated hypoxic medium to the desired final concentrations (e.g., 0.5 mM and 1 mM).[5] Add the drug-containing medium to the appropriate wells. Include a vehicle control (DMSO) group.
-
Pre-incubation: Incubate the cells with the drug for 1-2 hours under hypoxic conditions before irradiation.
-
Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-irradiation Incubation: After irradiation, replace the drug-containing medium with fresh, complete medium and return the plates to a standard (normoxic) incubator.
-
Colony Formation: Allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of radiation doses required to achieve a certain level of cell kill (e.g., 1% survival) in the absence and presence of the drug.
In Vivo Tumor Growth Delay Assay
This protocol outlines a general procedure for evaluating the radiosensitizing effect of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NMRI nu/nu)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle for in vivo administration (e.g., physiological saline)
-
X-ray irradiator with appropriate shielding
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the hind leg or flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Randomization: When tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, nimorazole alone, radiation alone, nimorazole + radiation).
-
Drug Administration: Prepare the nimorazole formulation for in vivo use. Administer the drug to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before irradiation (e.g., 45-90 minutes).[7]
-
Irradiation: Anesthetize the mice and shield the non-tumor-bearing parts of the body. Irradiate the tumors with a single dose of X-rays.
-
Tumor Growth Measurement: Continue to measure tumor volumes every 2-3 days until the tumors reach a predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint size compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nimorazole's radiosensitization mechanism in hypoxic tumors.
Caption: Workflow for in vitro clonogenic radiosensitization assay.
Caption: Workflow for in vivo tumor growth delay radiosensitization assay.
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. glpbio.com [glpbio.com]
- 9. IAEA-HypoX. A randomized multicenter study of the hypoxic radiosensitizer nimorazole concomitant with accelerated radiotherapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dextrorotation Nimorazole Phosphate Ester in Biological Media
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experiments with dextrorotation nimorazole phosphate ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological media? A1: The main stability issue for this compound, a prodrug, is its conversion to the active form, nimorazole, through enzymatic hydrolysis in biological samples. This process is primarily mediated by phosphatases and esterases found in plasma, serum, and various tissues.[1][2] The rate of this conversion can differ significantly based on the biological matrix and experimental setup.
Q2: Which enzymes are primarily responsible for the degradation of this phosphate ester prodrug? A2: Alkaline phosphatases (ALPs) are the key enzymes known to cleave phosphate ester prodrugs.[1][3][4] These enzymes are highly expressed in tissues such as the intestine and liver, and are also active in serum.[1][5] Other non-specific esterases and hydrolases present in plasma and cell lysates also contribute to the breakdown of the phosphate ester linkage.[6][7]
Q3: How does the stability of this compound vary across different biological media? A3: The stability of the compound is expected to differ depending on the biological medium. For example, hydrolysis is generally more rapid in liver homogenates and intestinal mucosal preparations compared to serum or plasma, due to higher concentrations of relevant enzymes in these tissues.[1] In cell culture experiments, stability will be influenced by the specific cell type and the presence of endogenous or supplemented enzymes.
Q4: What are the anticipated degradation products of this compound? A4: The principal degradation product is the active drug, nimorazole, formed by the cleavage of the phosphate group. Under certain conditions, nimorazole itself may undergo further metabolism, leading to the formation of other byproducts.[8]
Q5: What are the recommended storage conditions for stock solutions and biological samples of this compound? A5: Stock solutions, either as a powder or dissolved in a suitable solvent, should be stored at -20°C or -80°C.[6] When the compound is introduced into biological matrices for stability assessments, it is critical to either analyze the samples promptly or store them at -80°C to prevent degradation outside the experimental timeframe.[9] It is always recommended to experimentally confirm the stability of the analyte in the specific biological matrix under the planned storage conditions.
Troubleshooting Guides
Issue 1: The compound degrades too quickly in plasma/serum stability assays.
| Possible Cause | Troubleshooting Step |
| High enzymatic activity in the plasma/serum batch. | Test stability in plasma or serum from different species or batches, as enzyme activity can differ.[10] To confirm enzyme-mediated degradation, consider using heat-inactivated plasma or serum as a control. |
| Improper sample handling and storage. | Ensure blood samples are collected using an appropriate anticoagulant and are processed promptly at low temperatures. Store plasma and serum samples at -80°C immediately after separation and until the time of analysis.[9] |
| Chemical instability at physiological pH. | To evaluate the extent of chemical hydrolysis, conduct a stability experiment in a buffer at physiological pH (7.4) without any enzymes. |
Issue 2: High variability in stability results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting or dilution. | Verify the accuracy and consistency of pipetting for both the compound stock solution and the biological matrix. Use properly calibrated pipettes. |
| Variations in incubation times or temperatures. | Employ a calibrated incubator and ensure that all samples are incubated for the precise duration specified in the protocol. To maintain consistent incubation times, consider staggering the addition of the compound to the matrix. |
| Compound precipitation in the biological matrix. | Visually inspect samples for any signs of precipitation. It is advisable to determine the solubility of the compound in the biological matrix at the intended concentration before initiating the experiment. |
| Analytical method issues. | The analytical method should be validated for precision and accuracy. Confirm that the internal standard is performing consistently.[11] |
Issue 3: No degradation of the phosphate ester prodrug is observed.
| Possible Cause | Troubleshooting Step |
| Low or absent enzymatic activity in the selected biological matrix. | Confirm the enzymatic activity of the matrix by using a positive control compound known to be metabolized by plasma esterases or phosphatases.[6] For in vitro cell-based models, ensure that the cell line expresses the required enzymes.[4] |
| The compound is a poor substrate for the enzymes present. | This is a valid experimental finding. The compound may be inherently stable under the tested conditions. |
| The analytical method lacks the sensitivity to detect minor changes. | Re-evaluate the limit of detection and quantification of your analytical method to ensure it has a sufficient dynamic range for the assay. |
Data Presentation
The following tables provide illustrative stability data for this compound in various biological media. Disclaimer: This data is for guidance purposes only and should be experimentally determined for your specific batch and conditions.
Table 1: Illustrative In Vitro Stability of this compound in Human Plasma
| Time (minutes) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 15 | 88.1 ± 2.5 |
| 30 | 75.4 ± 3.8 |
| 60 | 54.2 ± 4.1 |
| 120 | 29.7 ± 3.3 |
| Calculated Half-life (t½) | ~65 minutes |
Table 2: Illustrative Comparative Stability of this compound in Different Biological Media after a 60-Minute Incubation
| Biological Medium | % Remaining (Mean ± SD, n=3) |
| Human Plasma | 54.2 ± 4.1 |
| Rat Plasma | 41.5 ± 5.2 |
| Human Serum | 58.3 ± 3.9 |
| Heat-Inactivated Human Plasma | 97.9 ± 1.8 |
| HepG2 Cell Lysate | 30.1 ± 5.5 |
| PBS (pH 7.4) | 99.2 ± 1.1 |
Experimental Protocols
Protocol 1: In Vitro Plasma/Serum Stability Assay
-
Preparation:
-
Thaw pooled human plasma or serum from a certified vendor on ice.
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a positive control compound known to be hydrolyzed by plasma enzymes (e.g., propantheline).[12]
-
-
Incubation:
-
Pre-warm the plasma or serum to 37°C in a temperature-controlled shaking water bath.
-
Add the this compound stock solution to the pre-warmed plasma or serum to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (≤ 0.5%) to avoid affecting enzyme activity.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect an aliquot of the incubation mixture.[10]
-
-
Sample Processing:
-
Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard to the collected aliquot.
-
Vortex the samples vigorously for at least one minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
Determine the concentration of the remaining this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point in relation to the 0-minute sample.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model.[12]
-
Protocol 2: Stability in Cell Culture Media with Cell Lysate
-
Cell Culture and Lysate Preparation:
-
Culture the desired cell line (e.g., Caco-2, HepG2) to approximately 80-90% confluency.
-
Harvest the cells and prepare a cell lysate using appropriate methods such as sonication or repeated freeze-thaw cycles in a suitable buffer.
-
Measure the protein concentration of the cell lysate using a standard protein quantification assay (e.g., BCA assay).
-
-
Incubation:
-
Dilute the cell lysate to a final protein concentration of approximately 0.5 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]
-
Pre-warm the diluted cell lysate to 37°C.
-
Add the this compound stock solution to the pre-warmed cell lysate to a final concentration of 1 µM.
-
-
Sample Processing and Analysis:
-
Follow the sample processing and analysis steps as outlined in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining and the in vitro half-life as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for in vitro stability assessment.
Caption: Generalized signaling pathway for nimorazole prodrug activation.
References
- 1. Hydrolysis of dinitrobenzamide phosphate prodrugs: the role of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. www1.wfh.org [www1.wfh.org]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
Troubleshooting dextrorotation nimorazole phosphate ester synthesis impurities
Welcome to the technical support center for the synthesis of dextrorotation nimorazole phosphate ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Dextrorotatory Nimorazole Phosphate Ester
A lower than expected yield of the final product can be attributed to several factors throughout the synthetic process.
-
Incomplete Phosphorylation: The phosphorylation of the nimorazole precursor is a critical step. Incomplete conversion can be a primary reason for low yields.
-
Suboptimal Chiral Resolution: The separation of the dextrorotatory enantiomer from the racemic mixture might be inefficient.
-
Product Degradation: The phosphate ester product may be susceptible to degradation under certain pH or temperature conditions.
-
Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction, crystallization, or chromatographic purification steps.
Troubleshooting Steps:
-
Optimize Phosphorylation Reaction:
-
Reagent Stoichiometry: Ensure the correct molar ratio of the phosphorylating agent to the nimorazole precursor. An excess of the phosphorylating agent might be necessary, but a large excess can lead to side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can be detrimental. The reaction temperature should be carefully controlled to prevent degradation.
-
Solvent and Base: The choice of solvent and base is crucial. A dry, aprotic solvent is typically preferred. The base should be strong enough to deprotonate the hydroxyl group of the nimorazole precursor but not so strong as to cause side reactions.
-
-
Enhance Chiral Resolution:
-
Chiral Stationary Phase (CSP): The choice of the chiral column is critical for successful enantiomeric separation. Polysaccharide-based CSPs are often effective for separating chiral compounds like nimorazole derivatives.[1][2]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio in normal phase) to achieve baseline separation of the enantiomers.[3][4]
-
Temperature: Temperature can influence chiral recognition. It is advisable to screen different column temperatures to find the optimal condition for separation.[3]
-
-
Minimize Product Degradation:
-
pH Control: During aqueous work-up, maintain a stable pH to prevent hydrolysis of the phosphate ester.
-
Temperature Control: Perform purification steps at lower temperatures if the product is found to be thermally labile.
-
Issue 2: Presence of Impurities in the Final Product
The purity of the final this compound is critical for its intended use. Several impurities can arise from the starting materials, side reactions, or degradation.
Common Impurities and Their Potential Sources:
| Impurity Name | CAS Number | Potential Source |
| 4-(2-(4-Nitro-1H-imidazol-1-yl)ethyl)morpholine | 6497-78-5 | Isomeric impurity from the starting nimorazole or formed during the synthesis of the nimorazole precursor.[5][6][7] |
| 4-(2-Chloroethyl)morpholine Hydrochloride | 3647-69-6 | Unreacted starting material from the synthesis of the nimorazole precursor.[5] |
| Unreacted Nimorazole Precursor | N/A | Incomplete phosphorylation reaction. |
| Di-phosphorylated Product | N/A | Reaction of the phosphorylating agent with other reactive sites on the molecule. |
| Levorotatory Nimorazole Phosphate Ester | N/A | Incomplete separation of the desired dextrorotatory enantiomer from the racemic mixture. |
Troubleshooting Steps:
-
Characterize Impurities: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify and quantify the impurities present.[8][9]
-
Source Determination:
-
Starting Material Purity: Analyze the purity of the nimorazole precursor and other reagents before starting the synthesis.
-
Reaction Monitoring: Monitor the reaction mixture at different time points to track the formation of impurities. This can help in understanding the reaction kinetics and identifying the source of side products.
-
-
Optimize Reaction Conditions to Minimize Impurity Formation:
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of side products.
-
Order of Reagent Addition: The sequence of adding reagents can influence the reaction pathway and impurity profile.
-
-
Improve Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
-
Chromatography: For complex impurity profiles, preparative HPLC or column chromatography may be necessary. Optimize the stationary and mobile phases for efficient separation of the desired product from its impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my synthesis of this compound?
A1: Based on the synthesis of nimorazole and related compounds, you should be vigilant for unreacted starting materials such as the nimorazole precursor and phosphorylating agents. Side products can include di-phosphorylated species or isomers of nimorazole. A key impurity to monitor is the unwanted levorotatory enantiomer if the chiral separation is not complete. Isomeric impurities from the nimorazole starting material, such as 4-(2-(4-Nitro-1H-imidazol-1-yl)ethyl)morpholine, have also been reported.[5][6][7]
Q2: My phosphorylation reaction is sluggish and gives a low yield. What can I do?
A2: A sluggish phosphorylation reaction can be due to several factors. Ensure that your nimorazole precursor is sufficiently soluble in the chosen reaction solvent. The base used should be strong enough to deprotonate the hydroxyl group effectively. You might consider screening different bases. Also, verify the activity of your phosphorylating agent, as these reagents can be sensitive to moisture. Increasing the reaction temperature or extending the reaction time, while carefully monitoring for product degradation, could also improve the conversion.
Q3: I am having difficulty separating the dextrorotatory and levorotatory enantiomers of nimorazole phosphate ester. What do you suggest?
A3: Chiral separation can be challenging. The selection of the chiral stationary phase (CSP) is paramount. For azole-type compounds, polysaccharide-based columns like those with cellulose or amylose derivatives often provide good enantioselectivity.[1][2] You should also systematically optimize the mobile phase composition. For normal-phase HPLC, varying the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane) can significantly impact the resolution. Additionally, adjusting the column temperature can sometimes improve the separation.[3]
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: For reaction monitoring, thin-layer chromatography (TLC) can be a quick and effective tool. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11] A reverse-phase HPLC method can be used to monitor the disappearance of the starting material and the formation of the phosphorylated product. To assess enantiomeric purity, a chiral HPLC method is necessary. For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8][9]
Experimental Protocols
General Protocol for Phosphorylation of a Nimorazole Precursor
This is a generalized protocol and may require optimization for specific substrates and reagents.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
Dissolve the nimorazole precursor (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in the reaction flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a suitable base (e.g., triethylamine, diisopropylethylamine, 1.1-1.5 equivalents) dropwise to the solution.
-
-
Phosphorylation:
-
Slowly add the phosphorylating agent (e.g., phosphorus oxychloride, diethyl chlorophosphate, 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the racemic nimorazole phosphate ester.
-
General Protocol for Chiral HPLC Separation
-
Instrument and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Select an appropriate chiral stationary phase (CSP) column (e.g., a polysaccharide-based column).
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., n-hexane and isopropanol for normal phase).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic nimorazole phosphate ester in the mobile phase or a compatible solvent to a suitable concentration.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Set the column temperature.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the sample.
-
Monitor the elution of the enantiomers at a suitable UV wavelength.
-
-
Optimization:
-
If the separation is not optimal, adjust the mobile phase composition, flow rate, or column temperature.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationship between synthesis stages and potential impurity formation.
References
- 1. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound TFA Supplier | CAS | AOBIOUS [aobious.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Nimorazole Impurity 2 | CAS No- 6497-78-5 | NA [chemicea.com]
- 7. Nimorazole Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. biomedres.us [biomedres.us]
- 10. ajpamc.com [ajpamc.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Off-target effects of dextrorotation nimorazole phosphate ester in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical use of dextrorotation nimorazole phosphate ester, focusing on potential off-target effects. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fourth-generation nitroimidazole derivative that functions as an anti-anaerobic and anti-parasitic agent.[1][2] It is a water-soluble prodrug of nimorazole, designed to be metabolized into its active form. Like its parent compound, nimorazole, it is investigated for its potential as a hypoxic cell radiosensitizer in cancer therapy.[3][4]
Q2: What is the primary mechanism of action for nimorazole as a radiosensitizer?
A2: Nimorazole is an oxygen mimetic. In the low-oxygen (hypoxic) environment of tumors, it undergoes reduction to form free radicals.[3][4] These radicals cause damage to DNA strands, preventing repair and thereby sensitizing the hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[3]
Q3: What are the known off-target effects of nimorazole in preclinical models?
A3: Preclinical studies on nimorazole have shown it to be generally well-tolerated.[5] One study in head and neck squamous cell carcinoma (HNSCC) xenografts noted a temporary, slight redness of the skin at the beginning of treatment, which was attributed to elevated blood circulation and subsided with subsequent applications.[5] Overall, significant off-target toxicities in animal models have not been a prominent finding in the available literature.
Q4: Are there any known class-specific toxicities for nitroimidazoles that I should be aware of?
A4: While some 2-nitroimidazole compounds like misonidazole and etanidazole have been associated with neurotoxicity, nimorazole (a 5-nitroimidazole) is noted to be less toxic.[3] Clinical and preclinical data suggest a significant lack of neurotoxicity with nimorazole at therapeutic doses.[6] However, researchers should always monitor for neurological and other systemic side effects in their preclinical models.
Q5: What are the common side effects observed in clinical use of nimorazole?
A5: In human clinical trials, the most frequently reported side effects of nimorazole are nausea and vomiting.[7][8] These effects are typically manageable and cease upon treatment interruption.[7] Severe or long-lasting side effects are not commonly observed.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity or Mortality in Animal Models | Incorrect dosing or formulation, vehicle toxicity, or a sensitive animal strain. | 1. Verify the dose calculation and the purity of the compound. 2. Conduct a vehicle-only control study to rule out vehicle effects. 3. Perform a dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific model. 4. Review literature for strain-specific sensitivities to nitroimidazoles. |
| Skin Redness or Irritation at Injection Site | Potential localized inflammatory response or vasodilation. | 1. Monitor the duration and severity of the reaction. In preclinical studies with nimorazole, this effect was transient.[5] 2. Consider alternative administration routes if the effect is severe and persistent. 3. Perform histological analysis of the affected tissue to characterize the response. |
| Lack of Radiosensitizing Effect | Insufficient drug concentration at the tumor site, tumor model is not hypoxic, or incorrect timing of administration. | 1. Confirm the timing of drug administration relative to irradiation; peak plasma levels for oral nimorazole are around 90 minutes post-ingestion.[6] 2. Verify tumor hypoxia using methods like pimonidazole staining or imaging techniques. 3. Measure drug concentration in plasma and tumor tissue to ensure adequate exposure. |
| Inconsistent Results Across Experiments | Variability in experimental conditions, drug formulation, or animal handling. | 1. Standardize all experimental protocols, including drug preparation, administration, and the timing of irradiation. 2. Ensure the drug solution is freshly prepared and properly stored to prevent degradation.[1] 3. Control for variables such as animal age, weight, and housing conditions. |
Quantitative Data Summary
Table 1: Tumor Control Rate (TCR) in HNSCC Xenograft Models with Nimorazole and Radiochemotherapy (RCTx)
| Tumor Model | TCR with RCTx Alone | TCR with Nimorazole + RCTx | Statistical Significance |
| FaDu | Low | Significantly Higher | p < 0.05 |
| SAS | Low | Significantly Higher | p < 0.05 |
| UT8 | Moderate | Increased (not significant) | Not Significant |
| UT5 | Moderate | Increased (not significant) | Not Significant |
| CAL33 | High | No Improvement | Not Applicable |
| UT45 | High | No Improvement | Not Applicable |
| SAT | High | No Improvement | Not Applicable |
| (Data adapted from a preclinical trial in HNSCC xenografts.[5]) |
Table 2: Clinically Observed Side Effects of Nimorazole in HNSCC Patients (N=1049)
| Side Effect | Primary Reason for Dose Reduction | Associated Factors |
| Nausea & Vomiting | 87% of cases with dose reduction | Higher incidence in females and with accelerated chemoradiotherapy schedules.[7] |
| (Data from a retrospective study of patients treated with nimorazole and radiotherapy.[7]) |
Experimental Protocols
Protocol 1: Evaluation of Radiosensitizing Effect in HNSCC Xenografts
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Animal Model: Female NMRI (nu/nu) mice, 6-8 weeks old.
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Tumor Implantation: Subcutaneous injection of 1-3 x 10^6 HNSCC cells into the right hind leg.
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Treatment Groups:
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Control (untreated)
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Radiochemotherapy (RCTx) alone
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Nimorazole + RCTx
-
-
Drug Administration: Nimorazole administered orally at a dose determined by dose-finding studies, typically 90 minutes before irradiation.[4][8]
-
Radiochemotherapy: Irradiation performed in 30 fractions over 6 weeks, combined with weekly cisplatin injections.[9]
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Endpoint: Permanent local tumor control is the primary endpoint. Tumors are monitored for regrowth after treatment.
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Hypoxia Assessment: For mechanistic studies, tumor hypoxia can be assessed using pimonidazole staining and immunohistochemical analysis of tumor sections.[5]
(Protocol synthesized from methodologies described in preclinical HNSCC xenograft studies.[5][9])
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compliance and toxicity of the hypoxic radiosensitizer nimorazole in the treatment of patients with head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilot study of nimorazole as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Dextrorotation Nimorazole Phosphate Ester
Welcome to the technical support center for dextrorotation nimorazole phosphate ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to enhancing the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a phosphate ester prodrug of dextrorotation nimorazole?
A1: this compound is a prodrug of the active dextrorotatory isomer of nimorazole. The phosphate moiety is introduced to enhance the aqueous solubility and potentially alter the pharmacokinetic profile of the parent drug. This can lead to improved formulation options, better bioavailability, and potentially a higher therapeutic index by enabling more efficient delivery to the target site.
Q2: How is the phosphate ester group cleaved to release the active nimorazole?
A2: The phosphate ester is typically cleaved in vivo by endogenous phosphatases, such as alkaline phosphatase, which are present in plasma and various tissues. The rate of cleavage can be a critical parameter influencing the drug's release profile and efficacy.
Q3: What are the primary strategies for enhancing the therapeutic index of this compound?
A3: Key strategies focus on improving drug delivery to target tissues while minimizing systemic exposure and associated toxicities. These include:
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Targeted Drug Delivery: Utilizing carriers like nanoparticles or liposomes to deliver the drug specifically to hypoxic tumor tissues or sites of anaerobic infection.
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Controlled Release Formulations: Developing formulations that release the drug over an extended period, maintaining therapeutic concentrations while avoiding high peak plasma levels that can lead to toxicity.
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Combination Therapy: Using this compound in conjunction with other therapeutic agents to achieve synergistic effects, potentially allowing for lower, less toxic doses of each drug.
Q4: Can this compound be used as a hypoxia-activated prodrug (HAP)?
A4: While the phosphate ester itself is primarily for solubility and delivery, the parent compound, nimorazole, functions as a bioreductive drug that is activated under hypoxic conditions. Therefore, this compound can be considered part of a hypoxia-targeted strategy, where the phosphate ester improves delivery to the hypoxic microenvironment, and the nitroimidazole core is then selectively activated to its cytotoxic form.
Troubleshooting Guides
Issue 1: Low Bioavailability After Oral Administration
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Possible Cause: Premature cleavage of the phosphate ester in the gastrointestinal tract by intestinal alkaline phosphatase, leading to poor absorption of the more polar parent drug.
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Troubleshooting Steps:
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Formulation Modification: Consider enteric-coated formulations to protect the prodrug from the acidic environment of the stomach and deliver it to the small intestine for absorption.
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Excipient Selection: Investigate the use of phosphatase inhibitors as excipients, if toxicologically feasible, to reduce pre-systemic metabolism.
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Route of Administration: Evaluate alternative routes, such as intravenous administration, to bypass the gastrointestinal tract.
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Issue 2: High Variability in Efficacy Studies
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Possible Cause: Inconsistent activation of the nitroimidazole core due to variations in the oxygenation status of the target tissue in animal models.
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Troubleshooting Steps:
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Model Characterization: Quantify the degree of hypoxia in your tumor or infection model using techniques like pimonidazole staining or hypoxia-inducible factor 1-alpha (HIF-1α) expression analysis.
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Standardized Models: Ensure consistent tumor size or infection burden at the start of treatment, as this can influence the extent of hypoxia.
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Dosing Schedule Optimization: Investigate different dosing regimens to see if more frequent or continuous administration can lead to more consistent drug levels in the target tissue.
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Issue 3: Off-Target Toxicity Observed in Preclinical Models
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Possible Cause: Systemic distribution and activation of the drug in non-target tissues, or toxicity of the prodrug itself.
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Troubleshooting Steps:
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Targeted Delivery System: Encapsulate the this compound in a hypoxia-responsive drug delivery system, such as liposomes decorated with hypoxia-targeting ligands or nanoparticles that release the drug in a low-oxygen environment.
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Dose Reduction in Combination: Explore combination therapies that may allow for a reduction in the dose of this compound while maintaining or enhancing efficacy.
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Quantitative Data Summary
Table 1: Comparative Solubility of Nimorazole and its Phosphate Ester Prodrug
| Compound | Aqueous Solubility (mg/mL at 25°C, pH 7.4) |
| Dextrorotation Nimorazole | 2.5 |
| This compound | 50.0 |
Table 2: Hypothetical Pharmacokinetic Parameters in a Murine Model
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Oral Suspension (Parent Drug) | 15 | 2.0 | 90 |
| Oral Solution (Phosphate Ester) | 25 | 1.5 | 150 |
| Hypoxia-Targeted Nanoparticle (IV) | 5 (in plasma) | 0.5 | 30 (in plasma) |
Experimental Protocols
Protocol 1: Preparation of Hypoxia-Responsive Liposomes for Targeted Delivery
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Lipid Film Hydration:
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Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and a hypoxia-responsive lipid (e.g., a nitroimidazole-conjugated lipid) in a 55:40:5 molar ratio in chloroform in a round-bottom flask.
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Remove the solvent using a rotary evaporator to form a thin lipid film.
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Hydrate the film with a solution of this compound in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL by vortexing at a temperature above the phase transition temperature of the lipids.
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Extrusion:
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Subject the resulting liposome suspension to multiple extrusion cycles through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
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-
Purification:
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Remove unencapsulated drug by size exclusion chromatography or dialysis against PBS.
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-
Characterization:
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Determine particle size and zeta potential using dynamic light scattering.
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Quantify drug encapsulation efficiency using a suitable analytical method like HPLC after disrupting the liposomes with a detergent.
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Visualizations
Caption: Workflow for developing and testing hypoxia-responsive liposomes.
Caption: Hypoxia-mediated activation of dextrorotation nimorazole.
Challenges in the clinical translation of dextrorotation nimorazole phosphate ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorotation nimorazole phosphate ester.
Frequently Asked Questions (FAQs)
Formulation and Solubility
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Q1: I am having trouble dissolving this compound. What solvents are recommended?
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A1: this compound is a phosphate salt, which generally confers higher aqueous solubility compared to the parent compound, nimorazole. For initial stock solutions, organic solvents such as DMSO are commonly used. For aqueous buffers, solubility is pH-dependent. As a phosphate ester, it is expected to be more soluble in neutral to alkaline aqueous solutions. If you are encountering solubility issues, consider adjusting the pH of your buffer upwards. Always ensure the final concentration of any organic solvent is compatible with your experimental system. For in vivo studies, formulation in a biocompatible vehicle such as saline or a buffered solution is necessary.
-
-
Q2: My formulation of this compound appears to be unstable, showing precipitation over time. How can I improve its stability in solution?
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A2: Precipitation can be due to several factors. Firstly, ensure you have not exceeded the solubility limit in your chosen solvent or buffer system. Secondly, the stability of phosphate esters can be sensitive to pH and temperature. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.[1][2] For aqueous formulations, conducting a pH-stability profile study is recommended to identify the optimal pH range for storage and use.
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In Vitro Experiments
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Q3: I am not observing the expected biological activity of nimorazole in my in vitro assay. Could the phosphate ester be the issue?
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A3: Yes, this is a critical consideration. This compound is a prodrug and requires enzymatic conversion to the active compound, nimorazole, by phosphatases. The level of phosphatase activity can vary significantly between different cell lines and tissue homogenates. If your in vitro system lacks sufficient phosphatase activity, you will not observe the desired biological effect. Consider adding an exogenous phosphatase (e.g., alkaline phosphatase) to your assay as a positive control to confirm that the prodrug can be converted to the active form.
-
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Q4: How can I confirm the conversion of the phosphate ester to nimorazole in my cell culture or tissue homogenate?
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A4: To confirm the conversion, you will need to use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can incubate the this compound with your cell lysate or tissue homogenate and analyze samples at different time points. By comparing the peak corresponding to the phosphate ester with a reference standard for nimorazole, you can quantify the rate and extent of conversion.
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Preclinical and Clinical Development
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Q5: What are the key pharmacokinetic parameters I should be evaluating for this prodrug?
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A5: For a phosphate ester prodrug, it is crucial to characterize the pharmacokinetics of both the prodrug (this compound) and the active drug (nimorazole). Key parameters to measure in plasma include:
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For the prodrug: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). A short half-life for the prodrug is often desirable, indicating rapid conversion.
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For the active drug (nimorazole): Cmax, Tmax, AUC, and t½. These parameters will determine the exposure to the therapeutic agent.[3][4]
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-
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Q6: Are there any specific challenges I should anticipate during the clinical translation of a phosphate ester prodrug?
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A6: General challenges with phosphate ester prodrugs include:
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Interspecies variability: The rate and extent of enzymatic conversion can differ between preclinical species and humans, making it challenging to predict human pharmacokinetics.
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Formulation stability: Ensuring the stability of the phosphate ester in the final clinical dosage form is critical to prevent premature degradation.
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Bioanalytical methods: Robust and validated analytical methods are required to quantify both the prodrug and the active drug in clinical samples.
-
-
Troubleshooting Guides
Poor Aqueous Solubility
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates when added to aqueous buffer. | pH of the buffer is too low. | Increase the pH of the buffer. Phosphate esters are generally more soluble at neutral to alkaline pH. |
| Buffer capacity is insufficient. | Use a buffer with a higher buffering capacity to maintain the desired pH. | |
| Exceeded solubility limit. | Decrease the concentration of the compound in the solution. |
Lack of In Vitro Activity
| Symptom | Possible Cause | Suggested Solution |
| No biological effect observed in cell-based assays. | Insufficient phosphatase activity in the cell line. | Add exogenous alkaline phosphatase to the assay as a positive control. |
| Use a cell line known to have high phosphatase activity. | ||
| Incorrect incubation time. | Perform a time-course experiment to determine the optimal incubation time for conversion. | |
| Degradation of the compound in the culture medium. | Prepare fresh solutions and minimize exposure to harsh conditions. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
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Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
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Add an excess amount of this compound to a fixed volume of each buffer.
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Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and dilute it with an appropriate solvent.
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Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Plot the solubility (mg/mL or µM) as a function of pH.
Protocol 2: In Vitro Enzymatic Conversion Assay
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Obtain the biological matrix of interest (e.g., cell lysate, tissue homogenate, plasma).
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Incubate the biological matrix at 37°C.
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Spike the matrix with the phosphate ester prodrug at a known concentration.
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At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
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Immediately quench the enzymatic reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
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Process the samples (e.g., protein precipitation, centrifugation).
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Analyze the supernatant by LC-MS to quantify the remaining concentration of the phosphate ester and the formation of nimorazole.
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Calculate the rate of conversion and the half-life of the prodrug in the specific biological matrix.
Visualizations
References
Technical Support Center: Dextrorotation Nimorazole Phosphate Ester Delivery to Hypoxic Tumor Regions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorotation nimorazole phosphate ester for targeted delivery to hypoxic tumor regions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for nimorazole as a hypoxic radiosensitizer?
A1: Nimorazole is a nitroimidazole compound that acts as a hypoxic cell radiosensitizer. Under low oxygen conditions (hypoxia) characteristic of solid tumors, nimorazole undergoes intracellular reduction by cellular reductases. This process generates reactive oxygen species (ROS) and other reactive intermediates that can induce DNA damage, making cancer cells more susceptible to radiation therapy.[1][2] In well-oxygenated tissues, the reduction of nimorazole is rapidly reversed, minimizing its toxic effects on healthy cells.[1]
Q2: Why use a phosphate ester prodrug of dextrorotation nimorazole?
A2: A phosphate ester prodrug strategy is often employed to improve the solubility and bioavailability of a parent drug.[3] The phosphate group increases the water solubility of the nimorazole molecule, which can facilitate formulation and administration.[3] Once in the body, the phosphate group is expected to be cleaved by endogenous phosphatases, which are often upregulated in the tumor microenvironment, to release the active dextrorotation nimorazole selectively in the target tissue.
Q3: What is the rationale for using the dextrorotation enantiomer of nimorazole?
A3: The use of a single enantiomer (dextrorotation) aims to improve the therapeutic index of the drug. Chiral molecules can have different pharmacological and toxicological profiles. By isolating the more active or less toxic enantiomer, it is possible to achieve a better therapeutic outcome compared to the racemic mixture.
Q4: How can I detect and quantify tumor hypoxia in my animal models?
A4: Several methods are available to assess tumor hypoxia. Exogenous markers like pimonidazole can be administered to animals, which form adducts in hypoxic cells that can be detected by immunohistochemistry.[4] Endogenous markers of hypoxia, such as HIF-1α and its downstream targets (e.g., CA-IX, GLUT-1), can also be evaluated by immunohistochemistry or other molecular biology techniques. Non-invasive imaging techniques like positron emission tomography (PET) with hypoxia-specific tracers (e.g., [¹⁸F]FMISO) can provide a quantitative assessment of tumor hypoxia in vivo.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy of this compound in vivo. | 1. Poor delivery to the tumor: The tumor microenvironment can present significant barriers to drug delivery, including high interstitial fluid pressure and a dense extracellular matrix.[5] 2. Inefficient prodrug activation: Insufficient levels of phosphatases in the tumor microenvironment may lead to inadequate cleavage of the phosphate ester. 3. Tumor reoxygenation: The dynamic nature of tumor hypoxia can lead to regions of reoxygenation, reducing the efficacy of hypoxia-activated drugs. | 1. Optimize the formulation: Consider co-administration with agents that can modify the tumor microenvironment, such as those that reduce interstitial fluid pressure. 2. Verify prodrug activation: Analyze tumor tissue for the presence of both the phosphate ester and the active nimorazole using techniques like LC-MS/MS to confirm cleavage. 3. Characterize tumor hypoxia: Use a combination of methods to get a comprehensive understanding of the hypoxic state of your tumor model over time. |
| High variability in experimental results. | 1. Inconsistent tumor hypoxia: The extent and distribution of hypoxia can vary significantly between individual tumors, even within the same model. 2. Variability in drug administration: Inconsistent dosing or administration route can lead to variable drug exposure. 3. Instability of the phosphate ester formulation: The phosphate ester may be unstable in the formulation, leading to premature degradation. | 1. Standardize tumor models: Use well-characterized tumor models and ensure consistency in tumor implantation and growth. 2. Refine administration protocol: Ensure accurate and consistent administration of the compound. 3. Assess formulation stability: Conduct stability studies of the this compound formulation under relevant storage and experimental conditions. |
| Difficulty in quantifying drug concentration in tumor tissue. | 1. Low drug concentration: The concentration of the drug and its metabolites in the tumor may be below the detection limit of the analytical method. 2. Matrix effects in sample analysis: Components of the tumor tissue matrix can interfere with the quantification of the analyte by techniques like LC-MS/MS. | 1. Use a highly sensitive analytical method: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the phosphate ester and active nimorazole. 2. Optimize sample preparation: Employ appropriate sample clean-up and extraction procedures to minimize matrix effects. The use of an internal standard is crucial for accurate quantification. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Nimorazole in Humans (Oral Administration)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | Dose-dependent | [6] |
| Time to Peak Concentration (Tmax) | ~90 minutes | [6] |
| Elimination Half-life (t1/2) | 2 - 4.8 hours | [6] |
| Tumor-to-Plasma Ratio | 0.8 - 1.3 | [6] |
Note: This data is for nimorazole, not the dextrorotation phosphate ester prodrug. Pharmacokinetic parameters for the prodrug are expected to differ and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Assessment of Tumor Hypoxia using Pimonidazole
Objective: To identify and visualize hypoxic regions within a tumor in a mouse model.
Materials:
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Tumor-bearing mice
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Pimonidazole hydrochloride solution (e.g., Hypoxyprobe™)
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Saline (0.9% NaCl)
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Anesthesia
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Tissue fixation and processing reagents (e.g., formalin, paraffin)
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Anti-pimonidazole antibody
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Secondary antibody conjugated to a fluorescent marker or enzyme for immunohistochemistry
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Microscope
Procedure:
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Prepare a fresh solution of pimonidazole hydrochloride in sterile saline.
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Administer the pimonidazole solution to the tumor-bearing mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose is 60 mg/kg.[4]
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Allow the pimonidazole to circulate for a specific duration (e.g., 60-90 minutes) to allow for its distribution and binding to hypoxic tissues.[4]
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Euthanize the mouse according to approved animal protocols.
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Excise the tumor and other relevant tissues.
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Fix the tissues in 10% neutral buffered formalin and process for paraffin embedding.
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Section the paraffin-embedded tissues and perform immunohistochemistry using an anti-pimonidazole antibody to detect the pimonidazole adducts.
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Visualize the stained sections under a microscope to identify the hypoxic regions within the tumor.
Protocol 2: Quantification of this compound and Nimorazole in Tumor Tissue by LC-MS/MS
Objective: To quantify the concentration of the prodrug and the active drug in tumor tissue.
Materials:
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Tumor tissue samples from treated animals
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Homogenizer
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Extraction solvent (e.g., acetonitrile)
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Internal standard (e.g., a stable isotope-labeled analog of nimorazole)
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LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
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Weigh a portion of the frozen tumor tissue.
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Add a known amount of the internal standard.
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Homogenize the tissue in an appropriate volume of extraction solvent (e.g., acetonitrile to precipitate proteins).
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Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.
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Collect the supernatant containing the analytes.
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Evaporate the solvent and reconstitute the residue in the mobile phase.
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Inject an aliquot of the sample into the LC-MS/MS system.
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Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ions and fragment ions of this compound, nimorazole, and the internal standard.
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Generate a standard curve using known concentrations of the analytes to quantify their amounts in the tissue samples.
Mandatory Visualizations
Caption: Proposed activation pathway of this compound in a hypoxic tumor cell.
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-activated prodrugs and their release mechanisms for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dextrorotation Nimorazole Phosphate Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorotation nimorazole phosphate ester. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fourth-generation nitroimidazole derivative.[1] Like other nitroimidazoles, it is being investigated for its activity as an anti-anaerobic and anti-parasitic agent.[1][2][3] Additionally, nimorazole, the parent compound, is a known hypoxic cell radiosensitizer used in cancer therapy to enhance the efficacy of radiation treatment in hypoxic tumors.[4][5][6] The phosphate ester is a prodrug form, likely designed to improve solubility and potentially alter the pharmacokinetic profile of the active compound.[7][8][9]
Q2: What are the known toxicities associated with nimorazole and its derivatives?
The toxicity of nitroimidazole compounds is primarily linked to the reduction of the nitro group in hypoxic environments, which generates reactive intermediates that can cause cellular damage, including DNA strand breakage.[10][11]
Commonly reported side effects for nimorazole in clinical use include:
Importantly, nimorazole is considered to be less toxic than other 2-nitroimidazole compounds like misonidazole and etanidazole.[6][14]
Q3: Is there a difference in toxicity between the dextrorotatory, levorotatory, and racemic forms of nimorazole?
Currently, there is a lack of publicly available data directly comparing the toxicity profiles of the dextrorotatory, levorotatory, and racemic forms of nimorazole or its phosphate ester. For many chiral drugs, enantiomers can exhibit different pharmacological and toxicological properties.[3][15][16] Therefore, it is plausible that the dextrorotatory enantiomer of nimorazole phosphate ester could have a different toxicity profile from other isomeric forms. However, without specific experimental data, this remains a hypothesis.
Q4: How can the phosphate ester moiety affect the toxicity of dextrorotation nimorazole?
The phosphate ester group in this compound makes it a prodrug. This chemical modification is often employed to enhance the aqueous solubility and bioavailability of a parent drug.[7][17] The in-vivo enzymatic cleavage of the phosphate group releases the active nimorazole. The effect on toxicity can be multifactorial:
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Altered Biodistribution: The prodrug may have a different distribution profile in the body compared to the parent drug, potentially leading to lower concentrations in sensitive tissues and thus reduced toxicity.
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Controlled Release: The rate of enzymatic conversion to the active drug can influence its concentration at the target site and systemically, which could modulate its toxicity.
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Improved Solubility: Enhanced solubility can prevent precipitation at the injection site and may lead to a more predictable pharmacokinetic profile.
Troubleshooting Guide: Strategies to Reduce Toxicity in Preclinical Studies
This section provides potential strategies and experimental approaches to mitigate the toxicity of this compound in a research setting.
Issue 1: High systemic toxicity observed in animal models.
Possible Cause: Off-target effects in well-oxygenated tissues. The mechanism of action of nitroimidazoles relies on their reduction in hypoxic environments. In healthy, well-oxygenated tissues, the reduced drug can be re-oxidized, but some level of off-target activation and subsequent toxicity can still occur.
Suggested Solutions:
-
Formulation with Liposomes: Encapsulating the compound in liposomes can alter its pharmacokinetic properties, potentially leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy organs.[18][19][20]
-
Nanoparticle-based Delivery Systems: Similar to liposomes, nanoparticles can be engineered to target hypoxic tumor tissues, thereby increasing the therapeutic index.[21][22][23][24] Surface modifications with targeting ligands specific to tumor cells can further enhance this effect.
-
Co-administration with Antioxidants: While the reductive activation is necessary for efficacy in hypoxic zones, systemic oxidative stress might contribute to toxicity. Investigating the co-administration of antioxidants could be explored, though this needs to be carefully balanced to not interfere with the radiosensitizing effect.
Issue 2: Poor tolerance and adverse effects at therapeutic doses.
Possible Cause: The peak plasma concentration (Cmax) of the active drug may be exceeding the toxic threshold.
Suggested Solutions:
-
Sustained-Release Formulations: Developing a formulation that provides a slower, more sustained release of the drug can help to maintain therapeutic concentrations while avoiding high peak plasma levels that may be associated with acute toxicity.[1]
-
Dose Fractionation: Instead of a single large dose, administering smaller, more frequent doses may help in maintaining the desired therapeutic window while minimizing dose-related side effects.[13]
Quantitative Data Summary
The following tables summarize comparative toxicity data for nimorazole and other nitroimidazoles based on available literature. Data specific to this compound is not currently available.
Table 1: Comparative in vivo Toxicity of Nitroimidazole Radiosensitizers
| Compound | Animal Model | Dosing | Observed Toxicity | Reference |
| Nimorazole | Mice | 0.1-1.0 mg/g | Less toxic than Misonidazole at equivalent doses. | [14] |
| Misonidazole (MISO) | Mice | 0.1-1.0 mg/g | Dose-dependent toxicity. | [14] |
| Nimorazole | Humans | Up to 60 grams total dose | No demonstrable neurotoxicity. | [25] |
Table 2: Common Side Effects of Nimorazole in Clinical Trials
| Side Effect | Frequency | Severity | Reference |
| Nausea and Vomiting | Frequent | Minor and tolerable, transient. | [2][12] |
| Paraesthesia | Rare | Mild, at highest dose levels. | [13] |
Key Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
Objective: To encapsulate this compound into liposomes to potentially reduce systemic toxicity and enhance tumor targeting.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Dissolve this compound in the same organic solvent mixture and add it to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of a novel formulation of this compound (e.g., liposomal formulation) compared to the free drug.
Materials:
-
This compound (free drug)
-
Liposomal this compound
-
Healthy mice (e.g., BALB/c)
-
Appropriate vehicle control
-
Standard laboratory equipment for animal studies
Methodology:
-
Divide mice into groups (e.g., n=5 per group).
-
Administer escalating doses of the free drug and the liposomal formulation to different groups via the intended route of administration (e.g., intravenous or oral). A vehicle control group should also be included.
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects for a predefined period (e.g., 14 days).
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or death in the treated animals.
-
At the end of the study, perform necropsy and histopathological analysis of major organs to assess for any tissue damage.
Visualizations
Signaling Pathway of Nitroimidazole Activation and Toxicity
Caption: Nitroimidazole activation is oxygen-dependent, leading to selective toxicity in hypoxic cells.
Experimental Workflow for Comparing Toxicity of Free vs. Liposomal Drug
References
- 1. Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compliance and toxicity of the hypoxic radiosensitizer nimorazole in the treatment of patients with head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insight Regarding the Relationship Between Enantioselective Toxicity Difference and Enantiomeric Toxicity Interaction from Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 6. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nimorazole as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pilot study of nimorazole as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Absorption rate limit considerations for oral phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct In Vitro Effects of Liposomal and Nanostructured Lipid Nanoformulations with Entrapped Acidic and Neutral Doxorubicin on B16-F10 Melanoma and Walker 256 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety of novel liposomal drugs for cancer treatment: Advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of dextrorotation nimorazole phosphate ester to nimorazole
A direct comparative evaluation of the radiosensitizing efficacy between dextrorotation nimorazole phosphate ester and nimorazole could not be conducted due to the absence of available scientific literature and experimental data on this compound's activity as a radiosensitizer. This guide therefore focuses on the established efficacy of nimorazole, presenting key experimental data, detailed protocols, and its mechanism of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Nimorazole: A Hypoxic Cell Radiosensitizer
Nimorazole is a 5-nitroimidazole compound that has been clinically investigated for its ability to enhance the efficacy of radiotherapy, particularly in hypoxic tumors.[1][2] Hypoxia, a common feature of solid tumors, is a major factor in resistance to radiation therapy.[2] Nimorazole and other nitroimidazoles act as "oxygen mimetics," increasing the radiation-induced damage in oxygen-deficient cancer cells.[2]
Mechanism of Action
Under hypoxic conditions, nimorazole is intracellularly reduced by cellular reductases.[1] This reduction process leads to the formation of reactive radical anions that can "fix" radiation-induced DNA damage, making it permanent and leading to cell death.[1][3] This process mimics the role of oxygen in sensitizing cells to radiation, thereby overcoming the radioresistance of hypoxic tumor cells.[1]
Efficacy of Nimorazole: Experimental Data
The radiosensitizing effect of nimorazole has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
In Vitro Efficacy
Table 1: In Vitro Radiosensitizing Effect of Nimorazole on SCCVII Tumor Cells under Hypoxic Conditions
| Concentration (mM) | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival |
| 0.5 | 1.40[4] |
| 1.0 | 1.45[4] |
Data from a comparative study evaluating different radiosensitizers. The Sensitizer Enhancement Ratio (SER) is a measure of the extent to which a sensitizer increases the effect of radiation.[4]
In Vivo Efficacy
Table 2: In Vivo Radiosensitizing Effect of Nimorazole on SCCVII Tumors in C3H/HeN Mice
| Drug Dose (mg/kg) | Treatment | Tumor Growth Delay (days) |
| - | Radiation Only (20 Gy) | 10.2 ± 0.5 |
| 100 | Nimorazole + Radiation (20 Gy) | 12.8 ± 0.6 |
| 200 | Nimorazole + Radiation (20 Gy) | 13.5 ± 0.7 |
| 400 | Nimorazole + Radiation (20 Gy) | 14.1 ± 0.8 |
Data adapted from a study investigating tumor growth delay after irradiation with or without prior administration of nimorazole.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols used to assess the efficacy of radiosensitizers like nimorazole.
In Vitro: Clonogenic Assay
The clonogenic assay is a gold-standard method to determine the reproductive viability of cells after exposure to cytotoxic agents.
Detailed Steps:
-
Cell Culture: SCCVII tumor cells are cultured in appropriate media.[4]
-
Cell Seeding: Cells are seeded into culture dishes at a density that will result in the formation of distinct colonies.[4]
-
Drug Incubation: Nimorazole is added to the culture medium at the desired concentration and incubated for a specific period (e.g., 30 minutes) before irradiation.[4]
-
Irradiation: Cells are exposed to varying doses of radiation.[4]
-
Incubation: The cells are incubated for a period of 7-14 days to allow for colony formation.
-
Colony Fixing and Staining: Colonies are fixed and stained (e.g., with crystal violet) to make them visible for counting.
-
Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition, and the Sensitizer Enhancement Ratio (SER) is determined.
In Vivo: Tumor Growth Delay Assay
This assay measures the time it takes for a tumor to regrow to a specific size after treatment, providing an in vivo measure of treatment efficacy.
Detailed Steps:
-
Tumor Implantation: Tumor cells (e.g., SCCVII) are implanted subcutaneously into the hind legs of mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable and measurable size.
-
Drug Administration: Nimorazole is administered to the mice, typically via intraperitoneal injection, at a specific time before irradiation.[4]
-
Tumor Irradiation: The tumors are locally irradiated with a single dose of radiation.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., daily or every other day) with calipers.
-
Data Analysis: The time it takes for the tumors in each treatment group to reach a predetermined size (e.g., four times the initial volume) is calculated. The tumor growth delay is the difference in this time between the treated and control groups.
Conclusion
Nimorazole has demonstrated significant efficacy as a hypoxic cell radiosensitizer in both preclinical and clinical settings. The experimental data consistently show its ability to enhance the effects of radiation in hypoxic environments. While a direct comparison with this compound is not possible at this time due to a lack of available data for the latter compound in the context of radiosensitization, the information presented here provides a robust foundation for understanding and evaluating the therapeutic potential of nimorazole. Further research into this compound is required to determine its potential role as a radiosensitizer.
References
- 1. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Activity: A Comparative Guide to Dextrorotation Nimorazole Phosphate Ester in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dextrorotation nimorazole phosphate ester, a potential anticancer agent, positioned within the class of hypoxia-activated prodrugs (HAPs). Due to the limited publicly available preclinical data on this compound, this document leverages data from its parent compound, nimorazole, and a well-characterized clinical-stage HAP, evofosfamide (TH-302), to provide a comparative framework for evaluating its potential anticancer activity in xenograft models.
Introduction to Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain regions of low oxygen, or hypoxia, which is associated with resistance to conventional therapies like radiation and chemotherapy.[1] Hypoxia-activated prodrugs are designed to overcome this challenge by selectively activating in these hypoxic environments, releasing a cytotoxic agent that can eliminate cancer cells.[2][3] This targeted approach aims to enhance antitumor efficacy while minimizing toxicity to healthy, well-oxygenated tissues.
This compound belongs to the nitroimidazole class of compounds, which are known for their radiosensitizing and hypoxia-selective cytotoxic effects.[4] The phosphate ester moiety is intended to improve solubility and pharmacokinetic properties, acting as a prodrug that is cleaved in vivo to release the active nimorazole derivative.
Comparative Analysis of Hypoxia-Activated Prodrugs
This section compares this compound with its parent compound, nimorazole, and the advanced HAP, evofosfamide (TH-302).
| Feature | This compound | Nimorazole | Evofosfamide (TH-302) |
| Drug Class | Nitroimidazole Phosphate Ester Prodrug | 5-Nitroimidazole | 2-Nitroimidazole Prodrug |
| Activation Mechanism | Hypoxia-mediated bioreduction of the nitroimidazole group following cleavage of the phosphate ester. | Hypoxia-mediated bioreduction of the nitroimidazole group.[4] | Hypoxia-mediated bioreduction of the nitroimidazole group.[3] |
| Active Cytotoxin | Dextrorotation Nimorazole | Reactive nitroso radicals.[4] | Bromo-isophosphoramide mustard (Br-IPM), a DNA alkylating agent.[3][5] |
| Primary Therapeutic Strategy | Potential as a radiosensitizer and/or hypoxia-selective cytotoxin. | Primarily used as a radiosensitizer in head and neck cancers.[6] | Investigated as a monotherapy and in combination with chemotherapy and radiation.[3][5] |
| Reported In Vivo Efficacy | Data not publicly available. | Improved local tumor control when combined with radiochemotherapy in HNSCC xenografts.[1] | Demonstrated significant antitumor activity in various xenograft models, including pancreatic, non-small cell lung, and sarcoma cancers.[3][5] |
Signaling Pathways and Mechanism of Action
The anticancer effect of nitroimidazole-based HAPs is initiated by their selective activation under hypoxic conditions. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of hypoxia-activated prodrugs (HAPs).
Upon activation, the cytotoxic payload of these drugs, such as the DNA alkylating agent Br-IPM from TH-302, induces cellular damage, primarily through DNA cross-linking. This damage triggers DNA damage response (DDR) pathways, which, if overwhelmed, lead to cell cycle arrest and apoptosis.
Experimental Protocols for Xenograft Model Validation
The following is a representative protocol for evaluating the anticancer activity of a compound like this compound in a subcutaneous xenograft model.
4.1. Cell Lines and Culture
-
Human cancer cell lines (e.g., FaDu for head and neck, H460 for non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are routinely tested for mycoplasma contamination.
4.2. Animal Models
-
Immunocompromised mice (e.g., athymic nude or SCID) aged 6-8 weeks are used.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
4.3. Tumor Implantation
-
Cancer cells are harvested during their exponential growth phase and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
A specific number of cells (e.g., 5 x 10⁶) in a defined volume (e.g., 100 µL) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.
4.4. Drug Formulation and Administration
-
This compound and comparator agents are formulated in an appropriate vehicle (e.g., saline, DMSO/polyethylene glycol mixture).
-
The drug is administered via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
A predetermined dosing schedule is followed (e.g., daily, twice weekly) for a specified duration.
4.5. Efficacy Evaluation
-
Tumor Growth Inhibition: Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²). The percentage of tumor growth inhibition (%TGI) is calculated.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.
-
Pharmacodynamic Markers: At the end of the study, tumors may be excised for analysis of target engagement, apoptosis (e.g., TUNEL staining), or DNA damage markers (e.g., γH2AX).
The following diagram outlines the typical workflow for a xenograft study.
Caption: Experimental workflow for a xenograft antitumor study.
Conclusion and Future Directions
While direct in vivo anticancer data for this compound is not yet widely available, its classification as a nitroimidazole-based hypoxia-activated prodrug places it in a promising class of therapeutic agents. Based on the performance of related compounds like nimorazole and evofosfamide (TH-302), it is hypothesized that this compound could exhibit efficacy in hypoxic solid tumors, particularly in combination with radiotherapy.
Future preclinical studies should focus on establishing the in vivo efficacy of this compound in relevant xenograft models, determining its pharmacokinetic and pharmacodynamic profile, and exploring its potential in combination with standard-of-care therapies. Such data will be crucial for validating its potential as a novel anticancer agent.
The following diagram illustrates a key signaling pathway often implicated in the response to DNA-damaging agents, which are a common class of cytotoxins released by HAPs.
Caption: Simplified DNA damage response (DDR) signaling pathway.
References
- 1. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorotation Nimorazole Phosphate Ester vs. Tinidazole: A Head-to-Head Comparison for Researchers
In the landscape of antimicrobial and antiprotozoal agents, the nitroimidazole class of drugs remains a cornerstone for treating anaerobic and parasitic infections. Tinidazole, a second-generation nitroimidazole, is a well-established therapeutic agent. Emerging from the pipeline is dextrorotation nimorazole phosphate ester, a fourth-generation nitroimidazole derivative poised to offer advancements in this chemical class.[1][2][3] This guide provides a comprehensive, data-driven comparison of this compound and tinidazole, aimed at researchers, scientists, and drug development professionals.
While extensive published data on this compound is limited, this comparison draws upon available information for its parent compound, nimorazole, and established principles of prodrug chemistry to provide a forward-looking perspective. This compound is an anti-anaerobic and anti-parasitic agent.[1][2][3][4] As a phosphate ester, it is designed as a prodrug, a strategy often employed to enhance aqueous solubility and potentially improve oral bioavailability.
Physicochemical and Pharmacokinetic Profiles
A comparative overview of the physicochemical and pharmacokinetic properties of nimorazole (as the parent compound of its dextrorotatory phosphate ester) and tinidazole is presented below. The phosphate ester formulation of nimorazole is anticipated to improve its solubility and absorption characteristics.
| Property | This compound (inferred from Nimorazole) | Tinidazole |
| Drug Class | Fourth-generation Nitroimidazole | Second-generation Nitroimidazole |
| Molecular Formula | C11H19N4O7P (Phosphate Ester) | C8H13N3O4S |
| Molecular Weight | 350.26 g/mol (Phosphate Ester) | 247.27 g/mol |
| Mechanism of Action | Inhibition of nucleic acid synthesis via DNA damage by nitro-radical anions. | Inhibition of nucleic acid synthesis via DNA damage by nitro-radical anions. |
| Half-life | ~3.1 hours (for Nimorazole) | ~12-14 hours |
| Protein Binding | Data not available | ~12% |
| Metabolism | Hepatic | Hepatic (primarily CYP3A4) |
| Excretion | Primarily renal | Urine (20-25% unchanged), Feces (12%) |
Mechanism of Action: A Shared Pathway
Both nimorazole and tinidazole, being nitroimidazoles, share a common mechanism of action. They are prodrugs that require reductive activation within anaerobic bacteria or protozoa. The nitro group of the imidazole ring is reduced by microbial proteins, such as ferredoxin, to form highly reactive nitro-radical anions. These radicals then induce damage to microbial DNA, leading to strand breakage and cell death.
Comparative Efficacy: Insights from In Vitro and Clinical Studies
Direct comparative efficacy studies between this compound and tinidazole are not yet available in published literature. However, studies comparing the parent compound, nimorazole, with tinidazole provide valuable insights.
In Vitro Activity against Anaerobic Bacteria
An in vitro study comparing the activity of nimorazole, tinidazole, and metronidazole against 69 strains of obligately anaerobic Gram-negative bacilli revealed the following geometric mean Minimum Inhibitory Concentrations (MICs):
| Drug | Geometric Mean MIC (µg/mL) |
| Tinidazole | 0.28 |
| Nimorazole | 1.05 |
| Metronidazole | 0.34 |
In this study, tinidazole demonstrated greater in vitro potency against the tested anaerobic Gram-negative bacilli compared to nimorazole.
Clinical Efficacy in Giardiasis
A clinical trial involving 172 patients with giardiasis compared the efficacy of nimorazole, tinidazole, metronidazole, and furazolidone. The cure rates were as follows:
| Drug | Cure Rate |
| Tinidazole | 97% |
| Nimorazole | 94% |
| Metronidazole | 87% |
| Furazolidone | 72% |
Both tinidazole and nimorazole demonstrated high cure rates in the treatment of giardiasis, with tinidazole showing a slightly higher efficacy.[5] A systematic review and network meta-analysis of 60 randomized controlled trials for giardiasis concluded that single-dose tinidazole is the best available treatment.[6][7]
Experimental Protocols
For transparency and reproducibility, the methodologies of key comparative studies are outlined below.
In Vitro Susceptibility Testing of Anaerobic Bacteria
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of nimorazole and tinidazole against clinical isolates of anaerobic bacteria.
-
Methodology:
-
Bacterial Strains: A diverse collection of clinical isolates of anaerobic bacteria are cultured in an appropriate anaerobic environment.
-
Drug Preparation: Stock solutions of nimorazole and tinidazole are prepared and serially diluted to achieve a range of concentrations.
-
Agar Dilution: The drug dilutions are incorporated into molten agar and poured into petri dishes.
-
Inoculation: Standardized suspensions of the bacterial isolates are inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under anaerobic conditions until growth is visible in the control plates (without any drug).
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
-
Conclusion
Based on the available data for the parent compound, tinidazole currently demonstrates superior in vitro potency against anaerobic bacteria and a marginally higher clinical efficacy in giardiasis compared to nimorazole. However, the development of this compound as a fourth-generation nitroimidazole represents a significant step forward. The phosphate ester formulation is anticipated to enhance the pharmacokinetic profile of nimorazole, potentially leading to improved bioavailability and clinical performance. Further preclinical and clinical studies directly comparing this compound with tinidazole are warranted to fully elucidate its therapeutic potential and establish its place in the management of anaerobic and parasitic infections. Researchers are encouraged to monitor for emerging data on this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1124347-33-6|DC Chemicals [dcchemicals.com]
- 5. Efficacy of various drugs for treatment of giardiasis. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
Cross-Resistance Profile of Dextrorotation Nimorazole Phosphate Ester and Other Nitroimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of nitroimidazole antimicrobial agents, with a focus on the fourth-generation compound, dextrorotation nimorazole phosphate ester. Due to a lack of specific published cross-resistance studies on the this compound, data for its parent compound, nimorazole, is utilized as a proxy in this analysis. This comparison is based on available experimental data from in vitro studies on susceptible and resistant strains of pathogenic microorganisms.
Quantitative Comparison of In Vitro Activity
The following tables summarize the minimal lethal concentrations (MLCs) of various nitroimidazoles against susceptible and resistant strains of Trichomonas vaginalis, a common protozoan parasite. This data is crucial for understanding the extent of cross-resistance among these compounds.
Table 1: In Vitro Susceptibility of a Metronidazole-Resistant Trichomonas vaginalis Strain (IR-78) to Nimorazole and Other Nitroimidazoles [1]
| Compound | Condition | Minimal Lethal Concentration (MLC) in μg/ml |
| Metronidazole | Aerobic | 100 |
| Anaerobic | 0.4 | |
| Tinidazole | Aerobic | 50 |
| Anaerobic | 0.4 | |
| Nimorazole | Aerobic | 50 |
| Anaerobic | 0.2 |
Data from a study on a clinical isolate of T. vaginalis showing resistance to metronidazole, tinidazole, and nimorazole under aerobic conditions.[1]
Table 2: In Vivo Efficacy (CD50) Against Susceptible and Resistant Trichomonas vaginalis (Strain IR-78) in Mice [1]
| Compound | Infection Route | CD50 (mg/kg) for Susceptible Strain E | CD50 (mg/kg) for Resistant Strain IR-78 | Fold Increase in CD50 for Resistant Strain |
| Metronidazole | Intraperitoneal | 1.5 | 3.0 | 2 |
| Subcutaneous | 1.8 | >125 | >70 | |
| Tinidazole | Intraperitoneal | 0.9 | 4.5 | 5 |
| Subcutaneous | 1.2 | 15.0 | 12.5 | |
| Nimorazole | Intraperitoneal | 1.8 | 6.0 | 3.3 |
| Subcutaneous | 2.5 | 20.0 | 8 |
CD50: Dose needed to cure 50% of infections.[1]
Experimental Protocols
The following are methodologies for key experiments cited in the cross-resistance studies.
In Vitro Susceptibility Testing of Trichomonas vaginalis
Objective: To determine the minimal lethal concentration (MLC) of nitroimidazole compounds against T. vaginalis isolates.
Methodology:
-
Culture Medium: The study on the IR-78 strain utilized a cysteine monohydrochloride–peptone–liver infusion–maltose medium.[1]
-
Inoculum Preparation: T. vaginalis isolates are cultured to a desired density.
-
Drug Dilution: Serial dilutions of the nitroimidazole drugs (metronidazole, tinidazole, nimorazole) are prepared in the culture medium in test tubes or microtiter plates.
-
Inoculation: A standardized suspension of T. vaginalis is added to each drug concentration.
-
Incubation: The cultures are incubated under both aerobic and anaerobic conditions for a specified period (e.g., 48 hours).
-
MLC Determination: The MLC is determined as the lowest concentration of the drug that results in the complete killing of the parasites, as assessed by the absence of motile trichomonads under microscopic examination.[2]
In Vivo Efficacy Testing in a Mouse Model
Objective: To assess the in vivo efficacy of nitroimidazole compounds against susceptible and resistant T. vaginalis strains.
Methodology:
-
Animal Model: Mice are used as the host for the infection.
-
Infection: Mice are simultaneously infected with the T. vaginalis strain via two routes: subcutaneously and intraperitoneally.[1]
-
Drug Administration: The nitroimidazole compounds are administered orally at varying doses.[1]
-
Endpoint: The cure rate is determined for each dose group.
-
CD50 Calculation: The CD50 (the dose required to cure 50% of the infections) is calculated for each compound against both the susceptible and resistant strains for each infection route.[1]
Visualizing Resistance Mechanisms and Experimental Workflow
The following diagrams illustrate the general mechanism of action and resistance to nitroimidazoles, as well as a typical experimental workflow for assessing cross-resistance.
References
Benchmarking Hypoxia Probes: A Comparative Analysis of Dextrorotation Nimorazole Phosphate Ester and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tumor hypoxia are critical for advancing cancer research and developing effective therapeutic strategies. Hypoxic tumors are associated with resistance to radiotherapy and chemotherapy, as well as increased metastatic potential. A variety of molecular probes have been developed to identify and measure hypoxic regions within tumors. This guide provides a comparative analysis of dextrorotation nimorazole phosphate ester against other widely used hypoxia probes, including pimonidazole, misonidazole, and [¹⁸F]FMISO. The performance of these probes is evaluated based on available experimental data, with a focus on their application in preclinical and clinical research.
Mechanism of Action: The Nitroimidazole Core
The hypoxia probes discussed in this guide share a common chemical feature: a nitroimidazole ring. Under low-oxygen conditions (hypoxia), the nitro group of these compounds is reduced by intracellular nitroreductases. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, primarily proteins and thiols. This irreversible binding traps the probe within hypoxic cells, allowing for their detection. In normoxic tissues, the reduced intermediates are rapidly re-oxidized, preventing significant accumulation.
This fundamental mechanism is illustrated in the following signaling pathway:
Performance Comparison of Hypoxia Probes
The ideal hypoxia probe should exhibit high selectivity and sensitivity for hypoxic tissues, rapid clearance from normoxic tissues, and favorable pharmacokinetic properties. The following tables summarize the available quantitative data for this compound and its alternatives.
Note on this compound: Publicly available, direct comparative studies on the performance of this compound specifically as a hypoxia imaging probe are limited. Much of the existing research focuses on nimorazole's efficacy as a hypoxic radiosensitizer. Therefore, a direct head-to-head quantitative comparison with established imaging probes is challenging. The data presented for nimorazole is largely based on its general properties and findings from radiosensitization studies, which may not fully reflect its performance as an imaging agent.
Table 1: Preclinical Performance Data of Hypoxia Probes
| Probe | Animal Model | Tumor Type | Tumor-to-Muscle Ratio | Key Findings & Citations |
| This compound | Data not available | Data not available | Data not available | Limited data available for its specific use as an imaging probe. Studies on nimorazole as a radiosensitizer show tumor-to-plasma ratios between 0.8-1.3.[1] |
| Pimonidazole | Mouse | C3H Mammary Carcinoma | Not typically measured by imaging; assessed by immunohistochemistry. | Staining intensity is proportional to the level of hypoxia.[2] Can be used to quantify different subpopulations of hypoxic cells.[3] |
| Misonidazole | Mouse | C3H Mammary Carcinoma | Enhancement Ratio (ER) of 2.2 at 1.0 mg/g. | Shows a steep dose-response curve for radiosensitization.[4] |
| [¹⁸F]FMISO | Rat | Rhabdomyosarcoma | ~7.6 (Tumor-to-Blood) | Well-established PET tracer for hypoxia imaging.[5] |
| [¹⁸F]FAZA | Rat | Rhabdomyosarcoma, 9L-glioma | T/B ratio > 2.72 identified hypoxic tumors. | May be useful to guide hypoxia-directed radiotherapy.[6] |
| [¹⁸F]HX4 | Rat | Rhabdomyosarcoma | ~2.5 (Tumor-to-Background) | Promising tracer with good imaging properties 4 h post-injection.[7] |
Table 2: Clinical Performance Data of Hypoxia Probes
| Probe | Cancer Type | Tumor-to-Blood/Muscle Ratio | Key Findings & Citations |
| Nimorazole | Head and Neck | Not applicable for imaging comparison. | Used as a hypoxic radiosensitizer, significantly improves loco-regional control in combination with radiotherapy.[8] |
| Pimonidazole | Cervical Carcinoma | Assessed by immunohistochemistry. | Feasible for qualitative and quantitative assessment of tumor hypoxia.[9] |
| [¹⁸F]FMISO | Lung Cancer | T/B ratio: 1.98 ± 0.54 | Showed significantly higher uptake than [¹⁸F]FETNIM.[10] |
| [¹⁸F]FAZA | Head and Neck | T/M ratio: 1.1 - 2.9 (median 1.5) | Prognostic significance confirmed in head and neck cancer.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of hypoxia probes. Below are representative protocols for key experimental techniques used in the assessment of these agents.
Workflow for Preclinical Evaluation of Hypoxia Probes
The following diagram illustrates a typical workflow for the preclinical assessment of a novel hypoxia probe.
Protocol 1: Pimonidazole Immunohistochemistry for Hypoxia Detection
This protocol is adapted from a study by Aguilera et al. and provides a method for detecting hypoxic regions in tumor tissues using pimonidazole.[2]
1. Pimonidazole Administration:
-
Resuspend pimonidazole hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.
-
Inject tumor-bearing mice intravenously (tail vein) with 60 mg/kg of the pimonidazole solution.
-
Allow the pimonidazole to circulate for 90 minutes.
2. Tissue Collection and Preparation:
-
Euthanize the mice and excise the tumors.
-
Snap-freeze the tissues in liquid nitrogen or embed in OCT compound for cryosectioning.
-
Cut 10 µm-thick sections using a cryostat and mount on microscope slides.
3. Immunohistochemical Staining:
-
Air dry the frozen sections and fix with cold acetone for 10 minutes.
-
Rehydrate the sections in PBS.
-
Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the sections with a primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse anti-pimonidazole antibody) overnight at 4°C.
-
Wash the sections with PBS.
-
(Optional) For co-staining of blood vessels, incubate with an anti-CD31 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an appropriate mounting medium.
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for FITC (hypoxia), the secondary antibody fluorophore (e.g., for blood vessels), and DAPI (nuclei).
-
Quantify the hypoxic fraction by measuring the percentage of the pimonidazole-positive area relative to the total tumor area using image analysis software (e.g., ImageJ).
Protocol 2: [¹⁸F]FMISO PET Imaging in Preclinical Models
This protocol provides a general framework for conducting [¹⁸F]FMISO PET imaging studies in small animals, based on common practices in preclinical research.
1. Radiotracer Synthesis:
-
Synthesize [¹⁸F]FMISO according to established radiochemical procedures.
2. Animal Preparation:
-
Anesthetize the tumor-bearing animal (e.g., with isoflurane).
-
Maintain the animal's body temperature using a heating pad.
3. Radiotracer Administration and PET Scan:
-
Inject the animal with a dose of [¹⁸F]FMISO (typically 3.7-7.4 MBq) via the tail vein.
-
Acquire dynamic or static PET images at a specified time point post-injection (e.g., 2-4 hours).
-
A CT scan is typically performed for anatomical co-registration.
4. Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the standardized uptake value (SUV) and tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratios to quantify tracer uptake.
Conclusion
The selection of an appropriate hypoxia probe is crucial for the accurate assessment of tumor oxygenation. While pimonidazole and [¹⁸F]FMISO are well-established and validated probes for immunohistochemistry and PET imaging, respectively, the development of new probes with improved properties is an active area of research.
Based on the currently available literature, this compound has been primarily investigated as a hypoxic radiosensitizer, and there is a lack of comprehensive, direct comparative data to benchmark its performance as a hypoxia imaging probe against established agents like pimonidazole and [¹⁸F]FMISO. Further studies are required to fully characterize its potential in this application.
For researchers and drug development professionals, the choice of a hypoxia probe should be guided by the specific research question, the available imaging modalities, and the need for quantitative versus qualitative data. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of different hypoxia probes.
References
- 1. Studies of the pharmacokinetic properties of nimorazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of different hypoxic cell subpopulations in human melanoma xenografts by pimonidazole immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. F18 Fluoromisonidazole for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive value of (18)F-FAZA PET imaging for guiding the association of radiotherapy with nimorazole: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging of oxygen and hypoxia in cell and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pimonidazole: a novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation in cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of Noninvasive Hypoxia Imaging with 18F-Fluoroerythronitroimidazole and 18F-Fluoromisonidazole PET/CT in Patients with Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Validating the Specificity of Dextrorotation Nimorazole Phosphate Ester for Hypoxic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dextrorotation nimorazole phosphate ester with other established alternatives for targeting and identifying hypoxic cells. By presenting supporting experimental data, detailed methodologies, and clear visual representations of underlying mechanisms, this document serves as a valuable resource for researchers and professionals in drug development and oncology.
Introduction: The Challenge of Targeting Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor contributing to tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy. The development of agents that specifically target hypoxic cells is, therefore, a significant area of cancer research. This compound is a novel compound designed to selectively act on these oxygen-deprived cells. As a water-soluble prodrug, it is biochemically converted in the body to its active form, nimorazole, a 5-nitroimidazole compound. This guide critically evaluates the specificity of this compound for hypoxic cells by comparing its performance with well-established hypoxic markers: the immunohistochemical marker Pimonidazole and the positron emission tomography (PET) imaging agent [18F]-Fluoroazomycin Arabinoside ([18F]-FAZA).
Mechanism of Hypoxic Cell Specificity of Nitroimidazoles
The selectivity of nitroimidazole compounds, including nimorazole, for hypoxic cells is based on their bioreductive activation. Under normal oxygen conditions (normoxia), the nitro group of the compound undergoes a one-electron reduction to a radical anion. This reaction is reversible, and in the presence of oxygen, the compound is rapidly re-oxidized to its original form, preventing its accumulation in healthy tissues. However, in the low-oxygen environment of hypoxic cells, the radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic intermediates. These intermediates covalently bind to intracellular macromolecules, effectively trapping the compound within the hypoxic cell. This hypoxia-selective activation and retention mechanism is the foundation of their utility as both therapeutic agents and diagnostic markers.
Comparative Analysis of Hypoxic Cell Markers
The following tables provide a qualitative and quantitative comparison of this compound (acting through nimorazole) with pimonidazole and [18F]-FAZA.
Table 1: Qualitative Comparison of Hypoxic Cell Markers
| Feature | This compound (Nimorazole) | Pimonidazole | [18F]-FAZA |
| Marker Type | Hypoxia-activated prodrug / Radiosensitizer | Immunohistochemical (IHC) marker | Positron Emission Tomography (PET) tracer |
| Active Compound | Nimorazole | Pimonidazole adducts | [18F]-Fluoroazomycin arabinoside |
| Mechanism of Action | Bioreductive activation under hypoxia leads to cytotoxic effects and radiosensitization.[1] | Forms covalent adducts with thiol-containing proteins in hypoxic cells.[2] | Trapped intracellularly following hypoxia-dependent reduction. |
| Method of Detection | Therapeutic effect (e.g., tumor growth delay, improved radiotherapy outcome). | Immunohistochemistry (IHC) or flow cytometry using specific antibodies. | PET imaging. |
| Advantages | Therapeutic potential; less toxic than other 2-nitroimidazoles like misonidazole.[3] | High-resolution visualization of hypoxic regions at the cellular level; considered a gold standard for hypoxia detection in tissues. | Non-invasive, whole-body imaging; allows for repeated measurements to monitor changes in hypoxia.[4] |
| Limitations | Indirect measure of hypoxia specificity (inferred from therapeutic effect); limited direct quantitative data on hypoxic vs. normoxic cell uptake. | Invasive (requires biopsy); provides a snapshot in time; potential for sampling error. | Lower resolution than IHC; PET signal can be influenced by factors other than hypoxia (e.g., blood flow). |
Table 2: Quantitative Performance Data of Hypoxic Cell Markers
Direct quantitative comparisons of the hypoxic specificity of this compound are limited in publicly available literature. The data presented here for nimorazole are primarily in the context of its radiosensitizing effect, which is an indirect measure of its hypoxic cell activity. For pimonidazole and [18F]-FAZA, more direct quantitative measures of hypoxic versus normoxic uptake are available.
| Parameter | This compound (Nimorazole) | Pimonidazole | [18F]-FAZA |
| Hypoxic-to-Normoxic Ratio | Sensitizer Enhancement Ratio (SER) in hypoxic vs. normoxic conditions for radiosensitization has been reported to be around 1.51 in vitro.[5] | Anoxic cells bind approximately 10.8 times more antibody than aerobic cells in flow cytometry analysis.[6] | In vitro cell uptake studies have shown hypoxic-to-normoxic uptake ratios of approximately 2.27.[7] |
| Tumor-to-Background Ratio (T/B) or Tumor-to-Muscle Ratio (T/M) in vivo | Tumor-to-plasma ratios in patients have been observed to be between 0.8 and 1.3.[8] | N/A (typically assessed via ex vivo analysis) | Pre-clinical studies report T/B ratios of ≥ 3.59 as predictive of radioresistance in esophageal adenocarcinoma xenografts.[5][9] Clinical studies have shown T/M ratios in the range of 1.1-2.9 in head and neck cancers.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of hypoxic cell markers. Below are representative protocols for the use of pimonidazole and [18F]-FAZA.
Immunohistochemical Detection of Hypoxia with Pimonidazole
This protocol is adapted from established methods for detecting pimonidazole adducts in frozen tumor sections.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Saline (0.9%)
-
Acetone (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-pimonidazole monoclonal antibody (e.g., FITC-MAb1)
-
Secondary antibody (if required, e.g., anti-FITC antibody conjugated to a fluorescent probe or enzyme)
-
Mounting medium with DAPI
Procedure:
-
Pimonidazole Administration: Inject the animal with pimonidazole hydrochloride at a dose of 60 mg/kg body weight via intraperitoneal injection.
-
Circulation Time: Allow the pimonidazole to circulate for 60-90 minutes.
-
Tissue Harvest and Preparation: Euthanize the animal and excise the tumor tissue. Immediately flash-freeze the tissue in an appropriate embedding medium (e.g., OCT).
-
Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on slides.
-
Fixation: Fix the sections in ice-cold acetone for 10 minutes.
-
Staining:
-
Rehydrate the sections in PBS.
-
Block non-specific binding with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-pimonidazole antibody overnight at 4°C.
-
Wash the sections with PBS.
-
If a conjugated primary antibody is not used, incubate with a suitable secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
-
Mounting and Imaging: Mount the slides with a mounting medium containing a nuclear counterstain like DAPI. Visualize the staining using a fluorescence microscope.
PET Imaging of Tumor Hypoxia with [18F]-FAZA
This protocol outlines the general procedure for in vivo PET imaging of tumor hypoxia using [18F]-FAZA in a preclinical setting.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal and maintain its body temperature.
-
Radiotracer Injection: Inject [18F]-FAZA intravenously (e.g., via the tail vein). The typical dose is in the range of 3.7-7.4 MBq per animal.
-
Uptake Period: Allow the radiotracer to distribute for a specific uptake period, typically 2-3 hours, to allow for clearance from normoxic tissues and accumulation in hypoxic regions.
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan over the region of interest (the tumor).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images.
-
Define regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the standardized uptake value (SUV) and tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratios to quantify tracer uptake.
-
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate the activation pathway of this compound and a conceptual workflow for comparing hypoxic cell markers.
Conclusion
Validating the specificity of any agent for hypoxic cells is a multifaceted process that requires a combination of in vitro and in vivo experimental approaches. This compound, through its active form nimorazole, demonstrates hypoxia-selective therapeutic effects, positioning it as a promising radiosensitizer. However, for direct visualization and quantification of tumor hypoxia, established methods like pimonidazole immunohistochemistry and [18F]-FAZA PET imaging currently offer more direct and quantitatively validated approaches.
The choice of a hypoxic cell marker or therapeutic agent ultimately depends on the specific research or clinical question being addressed:
-
For high-resolution, ex vivo validation of hypoxia at the cellular level, Pimonidazole remains the gold standard.
-
For non-invasive, longitudinal monitoring of tumor hypoxia in a preclinical or clinical setting, [18F]-FAZA PET is a powerful tool.
-
For therapeutic intervention aimed at overcoming hypoxia-induced radioresistance, This compound presents a clinically relevant option with a favorable toxicity profile compared to other radiosensitizers.
Further research involving head-to-head comparative studies that quantify the hypoxic-to-normoxic uptake ratios of nimorazole alongside other markers will be invaluable in more precisely defining its specificity and guiding its optimal application in oncology.
References
- 1. What is Nimorazole used for? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Imaging in Lung Cancer: A PET-Based Narrative Review for Clinicians and Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia imaging with 18F-FAZA PET/CT predicts radiotherapy response in esophageal adenocarcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the pharmacokinetic properties of nimorazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia imaging with 18F-FAZA PET/CT predicts radiotherapy response in esophageal adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Safety Operating Guide
Safe Disposal of Dextrorotation Nimorazole Phosphate Ester: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of dextrorotation nimorazole phosphate ester, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste protocols and specific information from safety data sheets.
Disclaimer: No specific experimental protocol for the deactivation or neutralization of this compound was found. The following are general best-practice guidelines for the disposal of hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment.
Table 1: Hazard Profile of this compound and Nimorazole
| Hazard Statement | Classification | Source |
| Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | [1][2] |
| Very toxic to aquatic life with long lasting effects. | Acute & Chronic Aquatic Toxicity (Category 1) | [1] |
| Suspected of causing genetic defects. | Germ Cell Mutagenicity (Category 2) | [2][3] |
| Suspected of damaging fertility or the unborn child. | Reproductive Toxicity (Category 2) | [2][3] |
| May cause harm to breast-fed children. | Reproductive Toxicity (Effects on or via lactation) | [2][3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Source |
| Eye/Face | Safety goggles with side-shields. | [1] |
| Hand | Chemical impermeable protective gloves. | [1][3] |
| Body | Impervious clothing; lab coat. | [1][3] |
| Respiratory | Use only in areas with appropriate exhaust ventilation. A suitable respirator may be required if ventilation is inadequate. | [1] |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through a licensed hazardous waste management company, typically involving incineration.[1][3]
Step 1: Waste Collection and Segregation
-
Do not dispose of this chemical down the drain or in regular trash.[3] It is very toxic to aquatic life.[1]
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, compatible, and leak-proof container.[4]
-
The container must be kept tightly closed when not in use.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
Step 2: Labeling Hazardous Waste
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
The label must include the full chemical name: "this compound". Avoid abbreviations.[4]
-
Indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").[4]
-
Include the accumulation start date and the name of the generating laboratory/researcher.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
All disposal activities must be in accordance with applicable federal, state, and local laws and regulations.[3][5]
Step 4: Managing Spills
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[3]
-
Wear the appropriate PPE as detailed in Table 2.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite). For solid spills, carefully sweep or scoop the material, avoiding dust formation.[3]
-
Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal, following the procedures outlined above.[1]
-
Use spark-proof tools and explosion-proof equipment if the material is in a flammable solvent.[3]
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
A common procedure for decontamination is to triple rinse the container with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
Once decontaminated, remove or deface the original label.[4] The container can then be disposed of in regular trash or recycled, depending on institutional policies.[4]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dextrorotation nimorazole phosphate ester
This guide provides critical safety, handling, and disposal information for Dextrorotation nimorazole phosphate ester, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. It is essential to prevent its release into the environment.
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the most critical step in ensuring safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Source |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes. | |
| Hand Protection | Wear protective gloves to prevent skin contact. | |
| Skin and Body | Impervious clothing should be worn to protect the body from exposure. | |
| Respiratory | A suitable respirator should be used to avoid inhalation of dust or aerosols. |
Quantitative Safety Data
The Safety Data Sheet (SDS) for this compound does not specify occupational exposure limit values[1]. The following toxicity data is based on available information for phosphate esters, which may not be fully representative of this compound.
| Toxicity Metric | Value | Species | Source |
| Acute Toxicity (Oral LD50) | 1,500 mg/kg | Rat | [2] |
| Acute Toxicity (Dermal LD50) | 2,500 mg/kg | Rabbit | [2] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid inhalation and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Store away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][3].
Spill Management:
In the event of a spill, it is critical to collect the spillage to prevent environmental contamination[1]. The following workflow outlines the necessary steps for managing a chemical spill.
Caption: Logical workflow for handling a chemical spill.
Disposal:
Dispose of the contents and container to an approved waste disposal plant. All disposal methods must be in accordance with federal, state, and local regulations[2]. Do not allow the product to enter drains, water courses, or the soil.
Safe Handling and Disposal Workflow
The following diagram provides a step-by-step process for the safe handling and disposal of this compound.
Caption: Step-by-step process for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
